5-Hydrazinyl-4-phenyl-1H-pyrazole
Description
Structure
2D Structure
Properties
CAS No. |
89569-40-4 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(4-phenyl-1H-pyrazol-5-yl)hydrazine |
InChI |
InChI=1S/C9H10N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12,13) |
InChI Key |
YPRVSXYHVKBTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)NN |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization of the novel heterocyclic compound, 5-Hydrazinyl-4-phenyl-1H-pyrazole. This molecule holds potential as a building block in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in pharmacologically active compounds.
Introduction
Pyrazoles are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are of significant interest in the pharmaceutical industry, forming the core structure of numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a hydrazinyl group at the C5 position of a 4-phenyl-1H-pyrazole core offers a versatile handle for further chemical modifications, enabling the exploration of new chemical space and the development of novel therapeutic agents. This guide outlines a plausible and accessible synthetic pathway and provides expected analytical data for the successful identification and characterization of this compound.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process commencing with the synthesis of a key intermediate, 5-amino-4-phenyl-1H-pyrazole, followed by its conversion to the target hydrazine derivative.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-amino-4-phenyl-1H-pyrazole
This procedure is adapted from general methods for the synthesis of 5-aminopyrazoles from β-ketonitriles.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenyl-3-oxopropanenitrile (1 equivalent) and ethanol to create a solution.
-
Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Wash the crude product with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.
Step 2: Synthesis of this compound
This protocol is based on standard procedures for the conversion of an amino group to a hydrazinyl group via a diazonium salt intermediate.[1][2]
-
Diazotization:
-
Suspend 5-amino-4-phenyl-1H-pyrazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to form the pyrazole-5-diazonium chloride.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the cold tin(II) chloride solution with vigorous stirring.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
-
Work-up and Isolation:
-
Make the reaction mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while keeping the temperature low.
-
Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Characterization
As no specific characterization data for this compound is readily available, the following tables summarize the expected analytical data based on the characterization of structurally similar pyrazole derivatives found in the literature.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C9H10N4 |
| Molecular Weight | 174.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 130-140 °C (estimated) |
Spectroscopic Data (Predicted)
The following tables provide predicted spectroscopic data based on known shifts for similar pyrazole structures.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | Pyrazole N-H |
| ~8.0 | s | 1H | Hydrazinyl N-H |
| 7.2-7.5 | m | 5H | Phenyl C-H |
| ~7.8 | s | 1H | Pyrazole C3-H |
| ~4.5 | br s | 2H | Hydrazinyl -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Pyrazole C5 |
| ~140 | Pyrazole C3 |
| 128-135 | Phenyl C |
| ~115 | Pyrazole C4 |
Table 3: Predicted FT-IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretching (hydrazine and pyrazole) |
| 3000-3100 | Aromatic C-H stretching |
| 1580-1620 | C=N and C=C stretching (pyrazole and phenyl rings) |
| 1450-1550 | N-H bending |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 174 | [M]⁺ |
| 159 | [M - NH]⁺ |
| 144 | [M - N₂H₂]⁺ |
| 77 | [C₆H₅]⁺ |
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Safety Considerations
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures and should not be isolated.
-
Tin(II) chloride is corrosive and a skin and eye irritant.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a viable synthetic route and predicted analytical data for this compound. The proposed two-step synthesis is based on well-established chemical transformations. The provided characterization data, although predictive, offers a solid foundation for researchers to identify and confirm the structure of this novel compound. The successful synthesis of this molecule will provide a valuable scaffold for the development of new chemical entities with potential therapeutic applications. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions.
References
A Technical Guide to Phenyl-Hydrazinyl Pyrazole Derivatives: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific isomer, 5-Hydrazinyl-4-phenyl-1H-pyrazole, is not available in current scientific literature. This guide therefore focuses on a closely related and well-documented class of compounds: hydrazone derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde . These compounds share the core phenyl-pyrazole and hydrazinyl-like moieties and serve as a robust proxy for understanding the chemical and biological properties of this structural class.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4][5] The five-membered heterocyclic ring, containing two adjacent nitrogen atoms, provides a stable and versatile scaffold for drug design.[2][3][6] The incorporation of phenyl and hydrazone functionalities can significantly modulate the compound's physicochemical properties and biological targets. This whitepaper provides a detailed overview of the chemical properties, synthesis, and characterization of hydrazone derivatives synthesized from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the formation of this class of molecules.
Core Chemical Structure and Properties
The foundational structure for this guide is 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The subsequent reaction with various hydrazines or hydrazides yields the final hydrazone derivatives, which are the primary subject of this analysis.
Chemical Structure of the Core Intermediate
The logical relationship for understanding the core structure is straightforward, starting from the basic pyrazole ring and adding the relevant substituents.
Caption: Logical construction of the pyrazole intermediate.
Physicochemical Properties
The properties of these derivatives can vary significantly based on the substitutions on the hydrazone moiety. Below is a table summarizing representative data for derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
| Compound ID | R Group on Hydrazone | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 11c | 4-Bromophenyl | C22H16BrN3 | 402.30 | 168-170 | [7] |
| 11d | 4-Hydroxyphenyl | C22H16N4O | 368.40 | 142-144 | [7] |
| 11e | 3-Methoxyphenyl | C23H19N3O | 353.43 | 270-272 | [7] |
Synthesis and Experimental Protocols
The synthesis of phenyl-hydrazinyl pyrazole derivatives is typically achieved through a multi-step process. A common and effective route is the Vilsmeier-Haack reaction followed by condensation.
General Synthesis Workflow
The synthesis begins with the formation of an acetophenone phenylhydrazone, which is then cyclized and formylated to create the pyrazole-4-carbaldehyde intermediate. The final step involves the condensation of this intermediate with a substituted hydrazine.[8]
Caption: General synthesis workflow for pyrazole-hydrazone derivatives.
Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate)
This protocol is adapted from established methodologies for the Vilsmeier-Haack formylation of hydrazones.[8]
-
Preparation of the Hydrazone:
-
Dissolve substituted acetophenone (0.01 mol) and substituted phenylhydrazine (0.01 mol) in 20 ml of ethanol in a round-bottom flask.
-
Cool the mixture to 0°C using an ice bath.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux the mixture for 2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture on ice. Filter and dry the resulting solid intermediate product.
-
-
Vilsmeier-Haack Reaction:
-
In a separate flask, add anhydrous N,N-dimethylformamide (DMF) (0.01 mol) dropwise to phosphorous oxychloride (POCl3) (0.01 mol) at 0°C with continuous stirring for 15 minutes.
-
To this Vilsmeier reagent, add the previously synthesized hydrazone (0.01 mol).
-
Reflux the mixture for 2 hours at 100°C, monitoring completion by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethyl acetate to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[8]
-
Experimental Protocol: Synthesis of Final Hydrazone Derivative
-
Condensation Reaction:
-
Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and a selected substituted hydrazine (e.g., 3-hydrazinyl quinoline) (0.01 mol) in 30 ml of ethanol.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture. The product will crystallize out of the solution.
-
Filter the solid product, dry it, and recrystallize from a suitable solvent like dioxane to yield the final pure compound.[8]
-
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure of the synthesized compounds.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3340 - 3360 | Indicates the presence of the hydrazone N-H group.[8] |
| Aromatic C=C | 1570 - 1595 | Confirms the presence of phenyl and pyrazole rings.[8] |
| C=N Stretch | 1460 - 1480 | Corresponds to the imine bond of the hydrazone and the pyrazole ring.[8] |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the proton environment in the molecule. Data is typically recorded in DMSO-d6.
| Proton | Chemical Shift (δ ppm) | Description |
| Aromatic-H | 7.00 - 7.90 | A complex multiplet region corresponding to the protons on the phenyl rings.[7][8] |
| N-H | ~8.40 - 8.60 | A singlet corresponding to the hydrazone proton.[8] |
| Pyrazole C-H | ~8.25 - 8.56 | A singlet for the proton at the 5-position of the pyrazole ring.[7] |
| Azomethine C-H | ~9.10 | A singlet for the proton of the -N=CH- group.[8] |
Biological Activity and Potential Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities. Hydrazone-containing pyrazoles, in particular, have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][4][9]
Antitumor Activity
Many pyrazole derivatives have been screened for antitumor activity. For example, certain 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives have shown a broad spectrum of activity against various cancer cell lines in the National Cancer Institute's (NCI) screening program.[10] While a specific signaling pathway for the 1,3-diphenyl-pyrazole-hydrazone class is not definitively established in the provided context, many small molecule kinase inhibitors feature similar heterocyclic cores. A plausible hypothetical mechanism of action involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified representation of how a pyrazole-based inhibitor might interrupt a generic kinase signaling cascade, a common mechanism for anticancer drugs.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
While the specific compound this compound remains undocumented, the analysis of structurally related 1,3-diphenyl-pyrazole-hydrazone derivatives provides a valuable framework for understanding this chemical class. The synthetic routes are well-established, allowing for the generation of diverse analogues. The potent and varied biological activities reported for pyrazole derivatives underscore their importance as privileged scaffolds in drug discovery. Further investigation into specific derivatives, including their structure-activity relationships and mechanisms of action, is warranted to fully exploit their therapeutic potential.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. academicstrive.com [academicstrive.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Pyrazole - Wikipedia [en.wikipedia.org]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. wisdomlib.org [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Hydrazinyl-4-phenyl-1H-pyrazole. While specific experimental data for this exact molecule is not publicly available, this document compiles and presents data from closely related pyrazole derivatives to serve as a practical reference for researchers. The principles and methodologies outlined herein are directly applicable to the analysis of the title compound.
Introduction to Spectroscopic Analysis of Pyrazole Derivatives
Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their structural elucidation crucial in drug discovery and development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure and purity of these molecules. This guide will delve into the expected spectroscopic characteristics of this compound based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (pyrazole) | ~13.0 | Broad Singlet | The chemical shift can be highly variable and dependent on solvent and concentration. |
| NH₂ (hydrazinyl) | ~4.5 - 5.5 | Broad Singlet | Exchangeable with D₂O. |
| NH (hydrazinyl) | ~7.0 - 8.0 | Singlet | Exchangeable with D₂O. |
| Phenyl-H | ~7.2 - 7.8 | Multiplet | Aromatic protons of the phenyl group. |
| Pyrazole-H3 | ~7.5 - 8.0 | Singlet | The proton at position 3 of the pyrazole ring. |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Phenyl C (quaternary) | ~130 - 135 | |
| Phenyl CH | ~125 - 130 | |
| Pyrazole C3 | ~135 - 145 | |
| Pyrazole C4 | ~110 - 120 | |
| Pyrazole C5 | ~140 - 150 |
Experimental Protocol for NMR Spectroscopy:
A general procedure for acquiring NMR spectra of pyrazole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C=C, and C=N bonds.
Expected IR Spectral Data (KBr pellet):
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (pyrazole & hydrazinyl) | 3100 - 3400 | Medium - Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium - Strong |
| C=N stretch (pyrazole ring) | 1450 - 1550 | Medium - Strong |
| N-H bend | 1550 - 1650 | Medium |
Experimental Protocol for IR Spectroscopy:
A common method for obtaining IR spectra of solid samples is as follows:
-
Sample Preparation: Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[1]
-
Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Notes |
| [M+H]⁺ | Calculated MW + 1 | Molecular ion peak in positive ion mode. |
| [M]⁺ | Calculated MW | Molecular ion peak in electron ionization. |
| Fragments | Varies | Fragmentation of the pyrazole and phenyl rings, and loss of the hydrazinyl group. |
Experimental Protocol for Mass Spectrometry:
A general procedure for mass spectrometric analysis of small organic molecules is as follows:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[4][5]
-
Analysis: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization.[4]
-
Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement by using an internal or external calibrant.[6]
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Logical flow for integrating spectroscopic data to confirm molecular structure.
References
The Rising Therapeutic Potential of 5-Hydrazinyl-4-phenyl-1H-pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among the vast array of pyrazole derivatives, those bearing a hydrazinyl moiety at the 5-position and a phenyl group at the 4-position are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological activities of 5-Hydrazinyl-4-phenyl-1H-pyrazole derivatives and structurally related compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have highlighted the potential of pyrazole derivatives as effective anticancer agents.[3][4][5][6][7] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. While specific data for this compound derivatives is limited, research on analogous structures provides valuable insights into their potential efficacy.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | [4] |
| 7b | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | [4] |
| 3d | MCF-7 (Breast Cancer) | 10 | [5] |
| 3e | MCF-7 (Breast Cancer) | 12 | [5] |
| 5a | MCF-7 (Breast Cancer) | 14 | [5] |
| Compound 11 | A549 (Lung Cancer) | < 10 µg/ml | |
| Compound with 4-bromophenyl at pyrazole ring | A549 (Lung Cancer) | 8.0 | [7] |
| Compound with 4-bromophenyl at pyrazole ring | HeLa (Cervical Cancer) | 9.8 | [7] |
| Compound with 4-bromophenyl at pyrazole ring | MCF-7 (Breast Cancer) | 5.8 | [7] |
Note: The compounds listed are structurally related to this compound derivatives but may not contain the exact same scaffold.
Experimental Protocol: MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[4]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., doxorubicin) for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential
Despite significant interest in the pyrazole scaffold within medicinal chemistry, a comprehensive mechanism of action for the specific compound 5-Hydrazinyl-4-phenyl-1H-pyrazole remains to be elucidated in publicly available scientific literature. This technical overview, therefore, aims to provide a broader context by examining the known biological activities and potential mechanisms of structurally related phenyl-pyrazole derivatives, offering insights for researchers and drug development professionals exploring this chemical space.
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] These compounds exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neurological activities.[1][2][4] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their biological effects.
Potential Therapeutic Applications of Phenyl-Pyrazole Derivatives
While data on this compound is scarce, research on analogous structures suggests several potential avenues of therapeutic intervention.
Anti-cancer Activity
Numerous pyrazole derivatives have been investigated for their anti-cancer properties. The mechanisms underlying these effects are diverse and often target key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to exert their cytotoxic effects by inhibiting protein kinases such as epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[5] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, demonstrating nanomolar efficacy against both wild-type and mutant forms of the receptor.[6]
Enzyme Inhibition
The pyrazole scaffold is a common feature in various enzyme inhibitors. For example, pyrazole-based benzenesulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms II, IX, and XII, with some derivatives showing submicromolar inhibitory concentrations.[7] Another notable example is the inhibition of 15-Lipoxygenase, an enzyme implicated in inflammatory processes, by novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives.[8] Furthermore, in silico and subsequent in vitro studies of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates have identified them as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway, highlighting their potential as antimalarial agents.[9]
Antimicrobial and Other Activities
The broad biological activity of pyrazoles extends to antimicrobial effects.[10] Various substituted pyrazole derivatives have demonstrated activity against a range of bacterial and fungal strains.[10] Additionally, some pyrazole-containing compounds have been investigated for their anthelmintic properties.[11] The antioxidant potential of pyrazole derivatives has also been recognized, with the NH proton of the pyrazole moiety believed to contribute to their radical scavenging activity.[8]
Synthesis of Phenyl-Hydrazinyl-Pyrazole Derivatives
The synthesis of pyrazole derivatives can be achieved through various chemical routes. A common method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2] For instance, the synthesis of 1,3,5-substituted pyrazoles can be achieved by the condensation of a chalcone with phenylhydrazine.[1] The Vilsmeier-Haack reaction is another versatile method used to introduce a formyl group onto the pyrazole ring, which can then be further modified.[1][11]
Future Directions
The diverse biological activities of phenyl-pyrazole derivatives underscore the potential of this chemical class in drug discovery. While the specific mechanism of action for this compound remains unknown, the existing body of research on related compounds provides a strong rationale for further investigation. Future studies should focus on synthesizing and screening a library of this compound analogs to identify potential molecular targets and elucidate their mechanisms of action. Such efforts could lead to the development of novel therapeutic agents for a range of diseases.
Conclusion
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone [mdpi.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
An In-depth Technical Guide to the Proposed Synthesis and Chemistry of 5-Hydrazinyl-4-phenyl-1H-pyrazole
Introduction
Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities that have led to their use in numerous pharmaceutical agents.[1] The pyrazole scaffold is a five-membered ring containing two adjacent nitrogen atoms.[2] The specific substitution pattern on the pyrazole ring dictates its physicochemical properties and biological function. This guide focuses on the proposed synthesis and potential chemical profile of 5-Hydrazinyl-4-phenyl-1H-pyrazole, a molecule of interest for its potential as a building block in medicinal chemistry and drug development. The presence of a hydrazinyl group at the C5 position and a phenyl group at the C4 position suggests potential for further functionalization and interaction with biological targets.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process, commencing with the formation of a key β-ketonitrile intermediate, followed by cyclization to form the pyrazole core, and concluding with the conversion of a 5-amino group to the desired 5-hydrazinyl functionality.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, yet prospective, experimental protocols for the synthesis of this compound, adapted from established procedures for similar compounds.
Step 1: Synthesis of 2-phenyl-3-oxopropanenitrile
This step involves the base-catalyzed condensation of benzaldehyde and acetonitrile to form the corresponding cinnamonitrile, followed by oxidation. A more direct, though potentially lower-yielding, approach involves the reaction of ethyl phenylacetate with acetonitrile under basic conditions. A well-established method for synthesizing similar β-ketonitriles is the reaction of an appropriate ester with acetonitrile in the presence of a strong base.
-
Materials: Ethyl phenylacetate, Acetonitrile, Sodium ethoxide, Diethyl ether (anhydrous), Hydrochloric acid (1 M).
-
Procedure:
-
To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in anhydrous diethyl ether, add a mixture of ethyl phenylacetate and anhydrous acetonitrile dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by pouring it onto crushed ice and acidify with 1 M hydrochloric acid to a pH of 5-6.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-phenyl-3-oxopropanenitrile.
-
Purify the product by column chromatography or recrystallization.
-
Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine
The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine is a versatile and widely used method.[3]
-
Materials: 2-phenyl-3-oxopropanenitrile, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 2-phenyl-3-oxopropanenitrile in ethanol.
-
Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-phenyl-1H-pyrazol-5-amine.
-
The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
-
Step 3: Synthesis of this compound
The conversion of an amino group on a heterocyclic ring to a hydrazinyl group is typically achieved through diazotization followed by reduction.
-
Materials: 4-phenyl-1H-pyrazol-5-amine, Sodium nitrite (NaNO₂), Hydrochloric acid (concentrated), Stannous chloride (SnCl₂), Sodium hydroxide solution.
-
Procedure:
-
Suspend 4-phenyl-1H-pyrazol-5-amine in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Add the diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at low temperature.
-
Basify the reaction mixture with a cold sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization.
-
Data Presentation
While quantitative data for the target compound is unavailable, the following tables summarize data for structurally related pyrazole derivatives to provide context for expected properties and biological activities.
Table 1: Physicochemical Properties of Selected 5-Aminopyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | C₁₀H₁₀N₄O | 202.21 | 165-167 | [4] |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 184.20 | 142-144 | [5] |
| 5-Amino-3-phenyl-1H-pyrazole | C₉H₉N₃ | 159.19 | 102-104 | [1] |
Table 2: Biological Activities of Selected Hydrazinyl-Containing Heterocycles
| Compound Class | Biological Activity | Notes | Reference |
| Hydrazinyl-pyrimidine derivatives | Antimicrobial | Showed activity against various bacterial and fungal strains. | General literature |
| Hydrazinyl-quinoline derivatives | Antimalarial | Some derivatives exhibit potent antimalarial properties. | General literature |
| Hydrazinyl-pyrazole derivatives | Antitumor, Anti-HCV | Certain derivatives have been investigated for their anticancer and anti-Hepatitis C virus activities. | [6] |
Potential Signaling Pathways and Mechanisms of Action
Given the lack of specific biological data for this compound, any discussion of its mechanism of action is speculative. However, based on the activities of other pyrazole derivatives, several potential pathways could be considered for future investigation. Many pyrazole-containing compounds are known to act as inhibitors of various kinases, and the hydrazinyl moiety could potentially interact with the active sites of enzymes.
Caption: Hypothetical biological targets for this compound.
Conclusion
While the discovery and history of this compound remain unchronicled in the scientific literature, its synthesis is achievable through established chemical transformations. The proposed multi-step synthesis provides a clear and logical pathway for its preparation. The structural motifs present in the target molecule, namely the 4-phenyl-pyrazole core and the 5-hydrazinyl group, suggest that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize this compound, characterize its properties, and explore its potential biological activities. This guide serves as a foundational document to inspire and direct such future investigations.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Hydrazinyl-4-phenyl-1H-pyrazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the promising therapeutic landscape of pyrazole-based compounds, with a specific focus on the potential applications of 5-Hydrazinyl-4-phenyl-1H-pyrazole and its derivatives. While this specific molecule is not extensively characterized in publicly available literature, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. This document synthesizes the known biological activities of structurally related pyrazole derivatives to extrapolate the potential therapeutic targets and mechanisms of action for this compound class.
The pyrazole nucleus is a versatile heterocyclic motif known for its wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] The presence of a hydrazinyl group at the 5-position and a phenyl group at the 4-position of the pyrazole ring in the title compound suggests the potential for unique biological activities and target interactions. This guide will delve into the most prominent of these potential applications.
Potential as Anti-inflammatory Agents via COX-2 Inhibition
A significant number of pyrazole derivatives have demonstrated potent anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[3][4] The approved anti-inflammatory drug Celecoxib, which features a 1,5-diarylpyrazole core, is a prime example of the success of this scaffold in targeting COX-2.[5] The structural features of this compound suggest it could also fit into the active site of COX-2.
Quantitative Data for Pyrazole-based COX-2 Inhibitors
The following table summarizes the COX-2 inhibitory activity of various pyrazole derivatives from the literature. This data provides a benchmark for the potential potency of novel pyrazole compounds.
| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 1,5-diarylpyrazole | COX-2 | 0.04 | >375 | [5] |
| Compound 1 | Pyrazole derivative | COX-2 | 0.31 | >222 | [5] |
| Compound 9 | 1,5-diaryl pyrazole | COX-2 | 0.26 | 192.3 | [5] |
| Compound 15 | 1,5-diaryl pyrazole | COX-2 | 0.98 | 4.89 | [5] |
Signaling Pathway: Arachidonic Acid Metabolism and COX-2 Inhibition
The diagram below illustrates the role of COX-2 in the inflammatory pathway and the mechanism of its inhibition.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against COX-2.
1. Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Reconstitute human recombinant COX-2 enzyme in the provided buffer.
-
Prepare the arachidonic acid substrate solution.
-
Prepare the fluorometric probe solution.
2. Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and COX-2 enzyme to each well.
-
Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately add the fluorometric probe.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
Potential as Anticancer Agents via Kinase Inhibition
The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors for cancer therapy.[6][7] Numerous pyrazole derivatives have been developed as potent inhibitors of various kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[8]
Quantitative Data for Pyrazole-based Kinase Inhibitors
The following table presents the inhibitory activities of several pyrazole derivatives against different protein kinases.
| Compound ID | Structure | Target Kinase | IC50 (µM) | Reference |
| Compound 27 | Pyrazolone-pyrazole | VEGFR-2 | 0.828 | [8] |
| Compound 30 | Pyrazole-based | CDK2/cyclin A2 | ~6 (at 10µM) | [8] |
| Compound 43 | Pyrazole carbaldehyde | PI3 Kinase | 0.25 | [8] |
| Compound 48 | Pyrazolo[4,3-f]quinoline | Haspin Kinase | 1.7 (in HCT116 cells) | [8] |
Signaling Pathway: A Representative Kinase Signaling Pathway (e.g., PI3K/AKT)
The diagram below depicts the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, and a potential target for pyrazole-based inhibitors.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Hydrazinyl-4-phenyl-1H-pyrazole
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 4-position and a hydrazinyl group at the 5-position. The pyrazole nucleus is a common scaffold in many pharmacologically active compounds, known for a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3][4] The presence of the hydrazinyl group suggests potential for further chemical modification and diverse biological interactions.[5] Understanding the solubility and stability of this compound is crucial for its potential development as a therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.[6]
Predicted Physicochemical Properties
The chemical structure of this compound, with its combination of aromatic and polar functional groups, suggests a nuanced solubility and stability profile.
Solubility Profile
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is influenced by factors such as the polarity of the solute and solvent, temperature, and pH.
-
In Aqueous Media: The pyrazole ring itself has some aromatic character.[1] The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding with water. The hydrazinyl group is also polar and capable of hydrogen bonding. However, the non-polar phenyl group will decrease water solubility. Therefore, this compound is expected to have limited solubility in neutral aqueous solutions.
-
Effect of pH: The pyrazole ring has a weakly basic nitrogen atom, and the hydrazinyl group is also basic.[2] Therefore, in acidic solutions (low pH), the molecule is likely to be protonated, forming a more soluble salt. Conversely, in basic solutions, its solubility might decrease.
-
In Organic Solvents: Due to the presence of the phenyl group and the pyrazole ring, the compound is expected to be more soluble in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in polar protic solvents like ethanol and methanol.[7] Its solubility in non-polar solvents like hexane is expected to be low.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffer (pH 7) | Low | The non-polar phenyl group counteracts the polar pyrazole and hydrazinyl groups. |
| Aqueous Acidic | 0.1 M HCl | Moderate to High | Protonation of the basic nitrogen atoms in the pyrazole and hydrazinyl groups forms a more soluble salt. |
| Aqueous Basic | 0.1 M NaOH | Low | The compound is likely to be in its less soluble free base form. |
| Polar Aprotic | DMSO, DMF | High | These solvents can effectively solvate both the polar and non-polar parts of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding, but the overall polarity is lower than water. |
| Non-polar | Hexane, Toluene | Very Low | The molecule possesses significant polarity from the pyrazole and hydrazinyl moieties. |
Stability Profile
The stability of a pharmaceutical compound refers to its ability to resist chemical change or degradation over time under various environmental conditions.[8]
-
Hydrolytic Stability: The pyrazole ring is generally stable to hydrolysis.[3] However, the hydrazinyl group can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Oxidative Stability: Hydrazine and its derivatives are known to be susceptible to oxidation.[2] Therefore, this compound may degrade in the presence of oxidizing agents or under conditions that promote auto-oxidation.
-
Photostability: Aromatic compounds and those with conjugated systems, like the phenyl-pyrazole structure, can absorb UV radiation, which may lead to photodegradation.
-
Thermal Stability: The stability of the compound at elevated temperatures should be evaluated to determine appropriate storage and handling conditions.
Experimental Protocols for Solubility and Stability Determination
To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
3.1.1. Equilibrium Solubility by Shake-Flask Method
This method determines the thermodynamic solubility of a compound at equilibrium.[9]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant.
-
Separation: Separate the dissolved compound from the undissolved solid by centrifugation or filtration through a suitable membrane filter (e.g., 0.22 µm).
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
3.1.2. Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to estimate solubility.[10]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.
-
Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.
-
Precipitation Monitoring: The compound may precipitate out of the aqueous solution. The amount of precipitate can be measured over a short period (e.g., 1-2 hours) using nephelometry, which measures light scattering from suspended particles.[6]
-
Quantification: Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be determined by HPLC-UV or LC-MS/MS.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Stability Indicating Method (SIM) Development and Forced Degradation Studies
A stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products.[8] Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[8][11]
3.2.1. Development of an RP-HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for stability studies.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound.
-
Temperature: Controlled column oven (e.g., 25 °C).
3.2.2. Forced Degradation Studies
Expose solutions of this compound to the following stress conditions as recommended by ICH guidelines:[8][12]
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples after the stress period.
-
Oxidative Degradation: 3% Hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
For each condition, analyze the stressed samples by the developed HPLC method at various time points and compare them to an unstressed control sample. The goal is to achieve 5-20% degradation of the active substance.[12]
Table 2: Typical Stability Testing Plan for this compound
| Condition | Storage Parameters | Time Points | Analytical Tests |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Assay, Purity/Degradation Products, Water Content |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months | Appearance, Assay, Purity/Degradation Products, Water Content |
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for determining the solubility and stability of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation and Stability Studies.
Conclusion
While specific data for this compound is not currently available, this guide provides a robust framework for researchers to approach the determination of its solubility and stability. Based on the chemical properties of related pyrazole and hydrazine compounds, it is predicted to have pH-dependent aqueous solubility and potential susceptibility to oxidative and photolytic degradation. The detailed experimental protocols provided herein offer a clear path for the systematic evaluation of these critical physicochemical parameters, which are indispensable for the advancement of this compound in any drug development program.
References
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rheolution.com [rheolution.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. jocpr.com [jocpr.com]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5-Hydrazinyl-4-phenyl-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. By leveraging computational methods, researchers can gain deep insights into the molecule's behavior, guiding experimental design and accelerating the drug development process. Pyrazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Theoretical Foundation: Density Functional Theory (DFT)
At the core of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). This powerful method allows for the accurate determination of a molecule's electronic structure and properties by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like this compound, DFT provides a balance of computational cost and accuracy, making it the method of choice for a thorough analysis.
A common and effective approach involves the use of the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), to provide a robust description of the electronic structure.[2]
Computational Workflow
The quantum chemical analysis of this compound follows a structured workflow, beginning with the initial molecular structure and culminating in a detailed understanding of its properties.
Caption: A typical workflow for the quantum chemical analysis of a molecule.
Methodologies: Experimental and Computational Protocols
A combination of experimental and computational techniques is crucial for a comprehensive understanding of this compound.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the cyclization of chalcones with hydrazine derivatives in an alcoholic medium.[3] Another common route is the reaction of α,β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to yield the pyrazole.[4]
General Experimental Protocol for Pyrazole Synthesis:
-
Chalcone Formation: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol to form the corresponding chalcone.
-
Cyclization: The purified chalcone is then refluxed with hydrazine hydrate in a suitable solvent like ethanol or acetic acid.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Computational Details
Software: All calculations can be performed using the Gaussian suite of programs.[5][6]
Protocol for DFT Calculations:
-
Structure Input: The initial 3D structure of this compound is built using a molecular editor and pre-optimized using a molecular mechanics force field.
-
Geometry Optimization: The geometry is then fully optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization is continued until the forces on each atom are negligible, indicating a stationary point on the potential energy surface.
-
Frequency Analysis: At the same level of theory, a frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.[5] This calculation also provides the theoretical vibrational spectrum (IR).
-
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized structure.[5] Tetramethylsilane (TMS) is used as the reference standard.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The energy gap (ΔE = E_LUMO - E_HOMO) is then calculated.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to identify the electrophilic and nucleophilic sites of the molecule.[5]
Data Presentation: Calculated Properties
The following tables summarize the key quantum chemical data that would be obtained for this compound.
Table 1: Optimized Geometrical Parameters (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-C (phenyl) | 1.39 - 1.41 |
| C-N (pyrazole) | 1.32 - 1.38 | |
| N-N (pyrazole) | ~1.35 | |
| N-N (hydrazinyl) | ~1.42 | |
| Bond Angle (°) | C-N-N (pyrazole) | 108 - 112 |
| N-C-C (pyrazole) | 105 - 110 | |
| Dihedral Angle (°) | Phenyl-Pyrazole | 30 - 50 |
Table 2: Calculated Vibrational Frequencies (Hypothetical Data)
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretch (hydrazinyl) | 3300 - 3400 |
| C-H stretch (aromatic) | 3050 - 3150 |
| C=N stretch (pyrazole) | 1580 - 1620 |
| C=C stretch (aromatic) | 1450 - 1600 |
| N-N stretch (pyrazole) | 1100 - 1150 |
Table 3: Electronic Properties (Hypothetical Data)
| Property | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Visualization of Molecular Properties
Visualizing the results of quantum chemical calculations is essential for their interpretation.
Molecular Orbitals and Electrostatic Potential
The spatial distribution of the HOMO and LUMO provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich regions and represents the ability to donate an electron, while the LUMO is found in electron-deficient areas and indicates the ability to accept an electron.
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. Red regions indicate negative electrostatic potential (nucleophilic sites), while blue regions show positive potential (electrophilic sites).
Caption: Interrelation of calculated properties from the optimized molecular geometry.
Conclusion and Future Directions
Quantum chemical calculations provide a powerful, non-invasive toolkit for the detailed investigation of molecules like this compound. The methodologies outlined in this guide, based on DFT, enable the prediction of a wide range of molecular properties that are in good agreement with experimental data.[2][7] This computational approach can significantly aid in the rational design of new pyrazole-based compounds with tailored biological activities, thereby accelerating the drug discovery and development pipeline. Future studies could explore the molecule's behavior in different solvent environments using implicit or explicit solvent models and investigate its interactions with biological targets through molecular docking simulations.
References
- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. asrjetsjournal.org [asrjetsjournal.org]
- 6. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 7. researchgate.net [researchgate.net]
Crystal Structure Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Overview
A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available crystal structure data for the specific compound 5-Hydrazinyl-4-phenyl-1H-pyrazole. While the synthesis and biological activities of various pyrazole derivatives are extensively reported, a detailed X-ray crystallographic analysis of this particular molecule has not been published or deposited in accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).
This technical guide, therefore, cannot provide the specific quantitative data, experimental protocols, and visualizations as requested for this compound. The core requirement of a crystal structure analysis necessitates the availability of a determined crystal structure.
Proposed Alternative: Analysis of a Structurally Related Compound
For researchers, scientists, and drug development professionals interested in the structural aspects of phenyl-pyrazole scaffolds, an analysis of a closely related compound for which crystallographic data is available can offer valuable insights. A potential candidate for such an analysis would be a pyrazole derivative with a similar substitution pattern, for which a Crystallographic Information File (CIF) is accessible.
Should you be interested in proceeding with an in-depth technical guide on a related structure, please specify an alternative compound of interest for which crystal structure data is known to exist. The subsequent guide would then adhere to all the core requirements outlined in the initial request, including:
-
Data Presentation: Summarization of all quantitative crystallographic data into clearly structured tables.
-
Experimental Protocols: Detailed methodologies for synthesis, crystallization, and X-ray data collection and refinement.
-
Mandatory Visualization: Generation of Graphviz diagrams for experimental workflows and any relevant molecular interaction pathways.
General Methodologies for Crystal Structure Analysis
For informational purposes, a general workflow for the crystal structure analysis of a novel pyrazole derivative is outlined below. This represents the standard process that would be followed to determine the crystal structure of a compound like this compound.
Caption: Experimental workflow for crystal structure analysis.
We await your guidance on whether to proceed with an analysis of a related compound.
Methodological & Application
Application Notes and Protocols for the Use of 5-Hydrazinyl-4-phenyl-1H-pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydrazinyl-4-phenyl-1H-pyrazole is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly for the construction of fused heterocyclic systems. Its unique structure, incorporating both a pyrazole ring and a reactive hydrazine moiety, allows for the regioselective synthesis of a variety of nitrogen-containing heterocycles. These resulting compounds, such as pyrazolo[5,1-c][1][2][3]triazines and pyrazolo[3,4-d]pyridazines, are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and cytotoxic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of these important heterocyclic scaffolds.
Biological Significance of Derived Heterocycles
The fusion of a pyrazole ring with other heterocyclic systems often leads to compounds with enhanced biological profiles. The resulting scaffolds are key components in the development of novel therapeutic agents.
Pyrazolo[5,1-c][1][2][3]triazines
This class of compounds has demonstrated a broad spectrum of pharmacological activities. Notably, derivatives of pyrazolo[5,1-c][1][2][3]triazine have been investigated for their:
-
Antimicrobial Activity: Certain derivatives exhibit significant inhibitory effects against various bacterial and fungal strains. For instance, compounds incorporating an N-phenylpiperazine moiety have shown high growth inhibition against Candida albicans[4]. The presence of electron-withdrawing groups, such as fluorine or bromine, on the phenyl ring attached to the triazine core can enhance the antibacterial activity[5].
-
Anticancer Activity: Several pyrazolo[5,1-c][1][2][3]triazine derivatives have displayed promising cytotoxic activity against various cancer cell lines. Some have been shown to induce apoptosis and exhibit selective cytotoxicity under hypoxic conditions, a characteristic of the tumor microenvironment[6].
Pyrazolo[3,4-d]pyridazines
Pyrazolo[3,4-d]pyridazines are recognized as important pharmacophores with a range of biological activities, including:
-
Cytotoxic Activity: Many derivatives of this scaffold have been synthesized and evaluated for their potential as anticancer agents. They have been shown to exhibit significant cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the central nervous system, lung, and ovary.[1] The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cell cycle progression, such as cyclin-dependent kinases (CDKs)[1].
-
EGFR and CDK-2 Inhibition: Nanoparticle formulations of certain pyrazolo[3,4-d]pyridazine derivatives have shown promising inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are important targets in cancer therapy[7].
Synthetic Applications and Protocols
This compound serves as a key precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions with appropriate bifunctional reagents.
Synthesis of 7-Methyl-4,8-diphenyl-2H-pyrazolo[5,1-c][1][2][3]triazine
This protocol describes the synthesis of a pyrazolo[5,1-c][1][2][3]triazine derivative through the reaction of this compound with an α-keto ester.
Reaction Scheme:
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) in glacial acetic acid (15 mL).
-
Addition of Reagent: To the solution, add ethyl pyruvate (1.2 mmol) dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 7-Methyl-4,8-diphenyl-2H-pyrazolo[5,1-c][1][2][3]triazine.
Expected Yield: 75-85%
Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 4,7-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyridazine
This protocol outlines the synthesis of a pyrazolo[3,4-d]pyridazine derivative via the cyclocondensation of this compound with a 1,3-dicarbonyl compound.
Reaction Scheme:
Experimental Protocol:
-
Reactant Preparation: To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add acetylacetone (1.1 mmol).
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, recrystallize the product from ethanol to obtain pure 4,7-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyridazine.
Expected Yield: 80-90%
Characterization Data: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Product | Starting Materials | Reaction Conditions | Yield (%) | Biological Activity Reference |
| Pyrazolo[5,1-c][1][2][3]triazine Derivatives | 5-Hydrazinyl-pyrazole, α-Keto Esters | Glacial Acetic Acid, Reflux | 75-85 | Antimicrobial[4][5], Anticancer[6] |
| Pyrazolo[3,4-d]pyridazine Derivatives | 5-Hydrazinyl-pyrazole, 1,3-Dicarbonyls | Ethanol, Acetic Acid (cat.), Reflux | 80-90 | Cytotoxic[1], EGFR/CDK-2 Inhibition[7] |
Visualizations
Experimental Workflow for Synthesis of Fused Pyrazole Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
5-Hydrazinyl-4-phenyl-1H-pyrazole: A Versatile Reagent in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydrazinyl-4-phenyl-1H-pyrazole is a key building block in medicinal chemistry, primarily utilized in the synthesis of fused heterocyclic compounds with a wide range of biological activities. The presence of a reactive hydrazinyl group attached to the pyrazole core allows for versatile chemical transformations, leading to the generation of novel molecular scaffolds for drug discovery. This document provides an overview of its applications, detailed experimental protocols for its use, and a summary of the biological activities of its derivatives. The pyrazole nucleus itself is a well-established pharmacophore found in numerous approved drugs, and its derivatives are known to possess anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.
Synthesis of the Reagent
The primary route for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor, typically 5-chloro-4-phenyl-1H-pyrazole, with hydrazine hydrate. This reaction proceeds under reflux conditions and provides the target compound in good yield.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-4-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford this compound as a crystalline solid.
Applications in Medicinal Chemistry: Synthesis of Pyrazolo[5,1-c][1][2][3]triazines
A major application of this compound in medicinal chemistry is its use as a precursor for the synthesis of pyrazolo[5,1-c][1][2][3]triazines. These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6] The synthesis is typically achieved through the cyclocondensation of the hydrazinyl pyrazole with α,β-dicarbonyl compounds or their equivalents.
Experimental Workflow for the Synthesis of Pyrazolo[5,1-c][1][2][3]triazine Derivatives
Caption: Workflow for the synthesis and evaluation of pyrazolo[5,1-c][1][2][3]triazine derivatives.
Experimental Protocol: Synthesis of a 4-phenyl-pyrazolo[5,1-c][1][2][3]triazine derivative
-
Reaction Setup: To a solution of this compound (1 equivalent) in absolute ethanol, add the desired α,β-dicarbonyl compound (1.1 equivalents), for instance, ethyl 2-cyano-3-oxobutanoate.
-
Catalyst Addition: Add a catalytic amount of a suitable acid, such as glacial acetic acid or hydrochloric acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to yield the pure pyrazolo[5,1-c][1][2][3]triazine derivative.
Biological Activities of Derivatives
Derivatives of this compound, particularly the pyrazolo[5,1-c][1][2][3]triazines, have been reported to exhibit promising antimicrobial and anticancer activities. The biological efficacy of these compounds is often attributed to the planar, electron-rich heterocyclic system which can interact with various biological targets.
Signaling Pathway Implication for Anticancer Activity
The anticancer activity of certain pyrazolo[5,1-c][1][2][3]triazine derivatives may involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by pyrazolo[5,1-c][1][2][3]triazine derivatives.
Quantitative Data Summary
The following tables summarize the reported biological activities of various pyrazolo[5,1-c][1][2][3]triazine derivatives synthesized from hydrazinyl pyrazole precursors.
Table 1: Anticancer Activity of Pyrazolo[5,1-c][1][2][3]triazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast) | > Doxorubicin | [1] |
| 5c | MCF-7 (Breast) | > Doxorubicin | [1] |
| 5d | MCF-7 (Breast) | > Doxorubicin | [1] |
| 5b | HepG2 (Liver) | > Doxorubicin | [1] |
| 5c | HepG2 (Liver) | > Doxorubicin | [1] |
| 5d | HepG2 (Liver) | > Doxorubicin | [1] |
| Compound 3d | Not specified | Not toxic up to 256 µg/mL | [6] |
Note: "> Doxorubicin" indicates greater inhibitory influence than the reference drug doxorubicin.[1]
Table 2: Antimicrobial Activity of Pyrazolo[5,1-c][1][2][3]triazine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3d | Candida albicans | 16 | [6] |
| General Derivatives | Gram-positive bacteria | Variable | [2][3] |
| General Derivatives | Gram-negative bacteria | Variable | [2][3] |
| General Derivatives | Fungi | Variable | [2][3] |
Conclusion
This compound serves as a valuable and versatile reagent in medicinal chemistry for the synthesis of biologically active fused heterocyclic compounds. The straightforward protocols for its synthesis and subsequent derivatization into pyrazolo[5,1-c][1][2][3]triazines make it an attractive starting material for the development of novel therapeutic agents. The significant antimicrobial and anticancer activities reported for its derivatives warrant further investigation and optimization of these scaffolds in drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Hydrazinyl-4-phenyl-1H-pyrazole is a heterocyclic compound with potential applications in pharmaceutical development due to the diverse biological activities associated with the pyrazole scaffold. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Section 1: High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a precise and accurate technique for the quantification of this compound. This method can also be employed to separate the analyte from its potential degradation products.[1][2]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 237 nm |
| Column Temperature | 40°C |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] The following table presents typical validation parameters.
| Validation Parameter | Result |
| Linearity Range | 2.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.43 µg/mL |
| Limit of Quantification (LOQ) | 7.38 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | Approximately 7.3 min |
Experimental Protocol: HPLC Quantification
1.3.1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.3.2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.
1.3.3. Sample Preparation:
-
For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.
-
For formulation analysis, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.[3]
1.3.4. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Workflow Diagram: HPLC Analysis
References
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 5-Hydrazinyl-4-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pyrazole derivatives starting from 5-hydrazinyl-4-phenyl-1H-pyrazole. The described methods are essential for the development of novel heterocyclic compounds with potential applications in medicinal chemistry, particularly in the discovery of new therapeutic agents. The protocols focus on the reaction of the starting hydrazine with dicarbonyl compounds and α-haloketones to yield N-pyrazolylpyrazoles and fused pyrazolo[5,1-c][1][2][3]triazine systems, respectively.
Introduction
Pyrazole and its fused heterocyclic derivatives are a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatile synthetic intermediate, this compound, serves as a valuable building block for the construction of more complex molecular architectures. This document outlines the key synthetic transformations of this hydrazine, providing detailed experimental procedures and data presentation to aid in the synthesis and exploration of novel pyrazole-based chemical entities.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of representative pyrazole derivatives from 3-amino-5-hydrazino-4-phenylazo-1H-pyrazole, a closely related analogue which provides a strong procedural basis.[4]
| Product Number | Reagent | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 18 | Ethyl acetoacetate | Absolute Ethanol | 10 | 65 | 250 |
| 19 | Acetylacetone | Absolute Ethanol | 10 | 60 | 230 |
| 21 | Phenacyl bromide | Ethanol | 8 | 70 | >300 |
Experimental Protocols
General Considerations
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography on silica gel may be used for the purification of the final products. Characterization of synthesized compounds should be performed using appropriate spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 1: Synthesis of 3-Methyl-1-(4-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5(4H)-one (Analogous to Compound 18)
This protocol describes the synthesis of a N-pyrazolylpyrazole derivative through the cyclocondensation of this compound with a β-ketoester.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add ethyl acetoacetate (1 mmol).[4]
-
Heat the reaction mixture under reflux with continuous stirring for 10 hours.[4]
-
After completion of the reaction (monitored by TLC), concentrate the solution under reduced pressure.
-
Cool the concentrated solution in an ice bath to precipitate the solid product.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., benzene) to obtain the purified N-pyrazolylpyrazole derivative.[4]
Protocol 2: Synthesis of 3,5-Dimethyl-1-(4-phenyl-1H-pyrazol-5-yl)-1H-pyrazole (Analogous to Compound 19)
This protocol details the synthesis of a substituted N-pyrazolylpyrazole from the reaction of this compound with a β-diketone.
Materials:
-
This compound
-
Acetylacetone
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
To this solution, add acetylacetone (1 mmol).[4]
-
Reflux the reaction mixture for 10 hours with stirring.[4]
-
After cooling to room temperature, concentrate the solvent by rotary evaporation.
-
The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
Purify the product by recrystallization from an appropriate solvent.
Protocol 3: Synthesis of 3-Phenyl-7-(4-phenyl-1H-pyrazol-5-yl)pyrazolo[5,1-c][1][2][3]triazine (Analogous to Compound 21)
This protocol outlines the synthesis of a fused pyrazolo[5,1-c][1][2][3]triazine system via the reaction of this compound with an α-haloketone.
Materials:
-
This compound
-
Phenacyl bromide
-
Ethanol
-
Sodium acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
A mixture of this compound (1 mmol), phenacyl bromide (1 mmol), and anhydrous sodium acetate (1.2 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.[4]
-
The reaction mixture is heated under reflux for 8 hours.[4]
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent to yield the desired pyrazolo[5,1-c][1][2][3]triazine derivative.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic pathways for the preparation of pyrazole derivatives from this compound.
Caption: Synthetic routes to pyrazole derivatives.
Logical Relationship of Synthesis
This diagram shows the logical progression from the starting material to different classes of pyrazole derivatives based on the chosen reagent.
Caption: Reagent-based synthesis of pyrazole classes.
References
Application Notes and Protocols: 5-Hydrazinyl-4-phenyl-1H-pyrazole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct catalytic applications of 5-Hydrazinyl-4-phenyl-1H-pyrazole are not extensively documented in publicly available literature. However, its structural motif is a key precursor for synthesizing pyrazole-hydrazone ligands. These ligands, upon complexation with metal ions like copper (II), form catalysts that exhibit significant biomimetic activity. This document details the application of a derivative, a pyrazole-hydrazone ligand, in the catalytic oxidation of catechol, a model reaction for the activity of the catechol oxidase enzyme.
Application: Biomimetic Catalysis of Catechol Oxidation
Pyrazole-hydrazone derivatives, which can be synthesized from this compound, are effective ligands for creating biomimetic catalysts. When complexed with copper (II), these ligands form complexes that mimic the active site of catechol oxidase, a type of tyrosinase enzyme. These synthetic catalysts efficiently promote the oxidation of catechols to their corresponding o-quinones using atmospheric oxygen. This catalytic system is of interest for various applications, including organic synthesis, sensor development, and understanding enzymatic mechanisms.
The catalytic activity of these copper (II)-pyrazole-hydrazone complexes is influenced by several factors, including the specific structure of the ligand, the nature of the counter anion of the copper salt, the solvent system, and the concentration of the ligand.[1][2]
Logical Workflow for Catalyst Development
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Hydrazinyl-4-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-hydrazinyl-4-phenyl-1H-pyrazole as a versatile building block for the construction of various fused heterocyclic compounds. The resulting scaffolds, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2][3]triazines, are of significant interest in medicinal chemistry due to their demonstrated anticancer and antimicrobial activities.
Introduction
This compound is a highly reactive intermediate possessing two nucleophilic nitrogen atoms, making it an ideal precursor for the synthesis of a variety of nitrogen-containing fused heterocyclic systems. The phenyl substituent at the 4-position of the pyrazole ring provides a lipophilic character to the resulting molecules, which can be advantageous for their biological activity and pharmacokinetic properties. This document outlines key synthetic strategies, detailed experimental protocols, and a summary of the biological activities of the derived compounds.
Key Synthetic Applications
The primary applications of this compound in heterocyclic synthesis involve its reactions with 1,3-dicarbonyl compounds and their equivalents to yield pyrazolo[1,5-a]pyrimidines, and with reagents that enable the formation of the 1,2,4-triazine ring to afford pyrazolo[5,1-c][1][2][3]triazines.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The condensation of this compound (or its more stable 5-amino-4-phenyl-1H-pyrazole tautomer) with β-dicarbonyl compounds, such as acetylacetone or diethyl malonate, is a well-established method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.[1][4] This reaction typically proceeds under acidic or basic conditions and can be facilitated by conventional heating or microwave irradiation.[5] The regioselectivity of the cyclization is an important consideration, and it is generally observed that the exocyclic amino/hydrazinyl group is more nucleophilic and initiates the reaction.
Synthesis of Pyrazolo[5,1-c][1][2][3]triazines
Pyrazolo[5,1-c][1][2][3]triazines can be synthesized from this compound through various strategies. One common approach involves the reaction with α,β-unsaturated compounds or by diazotization of the corresponding 5-aminopyrazole followed by coupling with an active methylene compound. These compounds have shown a range of biological activities, including antifungal and anticancer properties.[6]
Biological Significance of Derived Heterocycles
The fused heterocyclic systems derived from this compound are of significant interest to drug development professionals due to their diverse pharmacological activities.
-
Anticancer Activity: Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2][3]triazines have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[7][8] Their mechanism of action often involves the inhibition of protein kinases, such as those in the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[1]
-
Antimicrobial Activity: Several derivatives of these heterocyclic systems have demonstrated significant antibacterial and antifungal activity.[8] The specific substitution patterns on the fused ring system can be modulated to optimize potency and spectrum of activity.
Experimental Protocols
Note: The following protocols are adapted from established procedures for the synthesis of similar heterocyclic systems from structurally related 5-amino or 5-hydrazinopyrazole derivatives, as direct experimental procedures for this compound were not explicitly found in the searched literature. Researchers should optimize these conditions for the specific starting material.
Protocol 1: Synthesis of 2,4-Dimethyl-7-phenyl-pyrazolo[1,5-a]pyrimidine
This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine derivative through the condensation of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 1.1 mmol of acetylacetone to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
Protocol 2: Synthesis of 4-Amino-8-phenylpyrazolo[5,1-c][1][2][3]triazine-3-carbonitrile
This protocol outlines a potential pathway for the synthesis of a pyrazolo[5,1-c][1][2][3]triazine derivative. It is adapted from procedures involving the diazotization of 5-aminopyrazoles and subsequent coupling.
Materials:
-
5-Amino-4-phenyl-1H-pyrazole (assumed to be the tautomeric form of the starting material)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Malononitrile
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
Step 1: Diazotization
-
Suspend 1 mmol of 5-amino-4-phenyl-1H-pyrazole in a mixture of 5 mL of glacial acetic acid and 2 mL of concentrated hydrochloric acid at 0-5 °C in an ice bath.
-
Slowly add a solution of 1.1 mmol of sodium nitrite in 2 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Coupling Reaction
-
In a separate beaker, dissolve 1 mmol of malononitrile and 3 g of sodium acetate in 20 mL of ethanol, and cool the solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the malononitrile solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 2-3 hours at 0-5 °C.
-
Allow the reaction mixture to stand overnight in a refrigerator.
-
The precipitated product is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product is dried and can be purified by recrystallization.
Data Presentation
The following tables summarize quantitative data for representative pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1][2][3]triazine derivatives, highlighting their biological activities.
Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 7-(4-Chlorophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | MCF-7 (Breast) | 18.3 | [9] |
| 2 | 2-(Anilinyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | HepG2 (Liver) | Not specified | [10] |
| 3 | Pyrazolo[1,5-a]pyrimidine derivative | HCT-116 (Colon) | 58.44 | [9] |
| 4 | 3-Phenylpyrazolo[1,5-a]pyrimidinone derivative | Pim-1 Kinase | 0.045 | [11] |
Table 2: Antimicrobial Activity of Pyrazolo[5,1-c][1][2][3]triazine Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 5 | Pyrazolo[5,1-c][1][2][3]triazine derivative with N-phenylpiperazine | Candida albicans | 16 | [6] |
| 6 | 4-Amino-8-(2-naphthyl)pyrido[2',3':3,4]pyrazolo[5,1-c][1][2][3]triazine-3-carbonitrile | Staphylococcus aureus | Not specified | [12] |
| 7 | Pyrazolo[5,1-c][1][2][3]triazine derivative | Escherichia coli | Not specified | [12] |
Mandatory Visualization
Experimental Workflow Diagrams
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 8. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the 5-Hydrazinyl-4-phenyl-1H-pyrazole scaffold. This document includes summaries of inhibitory activities, detailed experimental protocols for synthesis and enzymatic assays, and visualizations of key concepts and workflows.
Introduction to the this compound Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique chemical properties, including its aromaticity and ability to participate in various non-covalent interactions, make it an ideal starting point for the design of enzyme inhibitors. The 5-hydrazinyl and 4-phenyl substitutions provide key vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of the pyrazole scaffold have shown inhibitory activity against a wide range of enzyme classes, including kinases, carbonic anhydrases, and dehydrogenases.
Quantitative Data on Pyrazole-Based Enzyme Inhibitors
The following tables summarize the inhibitory activities of various pyrazole derivatives against different enzyme targets. While not all compounds contain the exact this compound scaffold, they represent the broader class of pyrazole-based inhibitors and provide valuable structure-activity relationship (SAR) insights.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Pyrazoline-linked 4-methylsulfonylphenyl | VEGFR2 | 135 - 218 | [1] |
| Pyrazoline-linked 4-methylsulfonylphenyl | HER2 | 253 - 496 | [1] |
| Pyrazoline-linked 4-methylsulfonylphenyl | EGFR | 574 | [1] |
| Pyrazolo[3,4-d]pyrimidine | CHK1 | < 1 | [2] |
| Pyrrolo[2,3-d]pyrimidine-pyrazole | JAK1/JAK2 | ~3 | [2] |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 8.93 - 38.28 | [3] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Pyrazole Derivatives
| Compound Class | Target Isoform | Kᵢ (nM) | Reference |
| Substituted Pyrazoles | hCA I | 5.13 - 16.9 | [4] |
| Substituted Pyrazoles | hCA II | 11.77 - 67.39 | [4] |
| Polymethoxylated-pyrazoline benzene sulfonamides | hCA I | 26.5 - 55.5 | [5] |
| Polymethoxylated-pyrazoline benzene sulfonamides | hCA II | 18.9 - 28.8 | [5] |
Table 3: Other Enzyme Inhibitory Activities of Pyrazole Derivatives
| Compound Class | Target Enzyme | IC50 / Inhibition % | Reference |
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | IC50 = 4.95 nM | [6] |
| 4,5-dihydro-1H-pyrazole derivatives | nNOS | 62% - 70% inhibition | [7][8] |
| 4,5-dihydro-1H-pyrazole derivatives | Succinate Dehydrogenase | IC50 = 0.081 - 0.138 µg/mL | [9] |
| 3,5-diphenylpyrazole | Meprin α | Low nanomolar Ki | [10] |
Experimental Protocols
General Synthesis of a 4,5-disubstituted Pyrazole Core
This protocol describes a general method for synthesizing a pyrazole ring, which can be adapted for the synthesis of the this compound scaffold. The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12][13]
Materials:
-
Substituted 1,3-diketone (e.g., a derivative of benzoylacetone to introduce the phenyl group at a specific position)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid as a solvent
-
Glacial acetic acid (as a catalyst, optional)
-
Sodium hydroxide or triethylamine (for cyclization, optional)[14]
-
Standard laboratory glassware for reflux and extraction
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Condensation: Dissolve the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask. Add hydrazine hydrate (1.1 equivalents).
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization (if necessary): If the intermediate hydrazone does not cyclize spontaneously, the addition of a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., triethylamine) and further heating may be required.[14]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, evaporate the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrazole derivative.
General Enzyme Inhibition Assay Protocol
This protocol outlines a general procedure for determining the inhibitory activity of a synthesized compound against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and detection method will vary depending on the enzyme.
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Synthesized inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Negative control (solvent vehicle, e.g., DMSO)
Procedure:
-
Preparation: Prepare a stock solution of the inhibitor compound in DMSO. Serially dilute the stock solution to create a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations (or DMSO for control), and the enzyme solution. Incubate for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Measure the rate of the enzymatic reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizations
Workflow for Developing Pyrazole-Based Enzyme Inhibitors
Caption: General workflow for the development of pyrazole-based enzyme inhibitors.
Representative Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole inhibitor.
Conceptual Structure-Activity Relationship (SAR)
Caption: Conceptual SAR for the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 4. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novel-4-5-dihydro-1h-pyrazole-derivatives-as-potential-succinate-dehydrogenase-inhibitors-design-synthesis-crystal-structure-biological-activity-and-molecular-modeling - Ask this paper | Bohrium [bohrium.com]
- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling using 5-Hydrazinyl-4-phenyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 5-Hydrazinyl-4-phenyl-1H-pyrazole derivatives as fluorescent labeling agents for biomolecules. The protocols are intended as a starting point for researchers and may require optimization for specific applications.
Introduction
This compound derivatives are a class of fluorescent compounds with promising applications in bioimaging and biomolecule labeling.[1][2] The pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, provides a versatile scaffold for the development of fluorescent probes.[3] These derivatives often exhibit favorable photophysical properties, including good quantum yields and photostability.[1] The hydrazinyl functional group serves as a reactive handle for covalent attachment to biomolecules, such as proteins and other amine-containing molecules. The fluorescence of these probes is often based on mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or aggregation-induced emission (AIE), making them sensitive to their local environment.[1][4]
Applications
The high synthetic versatility and favorable electronic properties of pyrazole derivatives make them suitable for a range of bioimaging applications, including:
-
General Cell Staining: Visualizing cellular structures.[1]
-
Subcellular Organelle Labeling: Targeting specific organelles within a cell.
-
Ion and Small Molecule Detection: Sensing the presence and concentration of biologically important species.[1]
-
Protein Labeling: Covalently attaching a fluorescent tag to proteins for visualization and tracking.
Data Presentation
The photophysical properties of fluorescent pyrazole derivatives can vary depending on their specific substitution pattern and the solvent environment. Below is a summary of representative data for pyrazole-based fluorescent probes.
| Probe Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Hydrazo-tautomer pyrazole probe | 323, 431 | 544 | 0.42 | Methanol | [1] |
| Fused pyrazole probe (unbound) | 325, 372 | 476 | 0.38 | Not Specified | [1] |
| Fused pyrazole probe (fluoride-bound) | ~430 | 492 | 0.64 | Not Specified | [1] |
| Benzimidazole-pyrazole probe (unbound) | 326 | 474 | 0.24 | Not Specified | [1] |
| Benzimidazole-pyrazole probe (Cu2+-bound) | 379 | 474 | 0.03 | Not Specified | [1] |
| Pyrazole-indole derivative | Not Specified | Not Specified | 0.71-0.80 | Tetrahydrofuran | [3] |
| Pyrazoline derivative (solid state) | Not Specified | 430 | 0.413 | Solid State | [4] |
Experimental Protocols
The following are general protocols for the use of this compound derivatives in fluorescent labeling. These should be adapted and optimized for specific experimental needs.
Protocol 1: General Protein Labeling
This protocol describes the covalent labeling of a protein with a this compound derivative. The hydrazinyl group can be activated or directly reacted with accessible aldehyde or ketone groups on a target protein, which may be naturally present or introduced via genetic engineering or post-translational modification.
Materials:
-
This compound derivative
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., 22 mM phosphate buffer, pH 7.2)
Procedure:
-
Prepare Dye Stock Solution: Dissolve 1 mg of the this compound derivative in 100 µL of anhydrous DMF or DMSO.
-
Prepare Protein Solution: Dissolve the protein of interest to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution in a 5-20 fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Equilibrate the column with the elution buffer.
-
Apply the reaction mixture to the column and collect the fractions.
-
The first colored fraction to elute will typically be the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax) and using the Beer-Lambert law.
-
Confirm the successful conjugation and purity of the labeled protein using SDS-PAGE and fluorescence imaging.
-
Protocol 2: Live Cell Imaging
This protocol outlines a general procedure for staining live cells with a membrane-permeable this compound derivative.
Materials:
-
This compound derivative
-
Cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a 1-10 µM working solution of the pyrazole dye in cell culture medium or PBS from a concentrated stock solution in DMSO. The optimal concentration should be determined experimentally to maximize signal and minimize toxicity.
-
Cell Staining:
-
Wash the cultured cells twice with PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. Incubation time may need optimization.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm PBS or fresh culture medium to remove the unbound dye.
-
-
Imaging:
-
Mount the coverslips on a microscope slide or place the dish on the microscope stage.
-
Image the cells using appropriate filter sets for the excitation and emission wavelengths of the pyrazole dye.
-
Visualizations
Caption: Workflow for fluorescently labeling a protein with a this compound derivative.
Caption: "Turn-on" fluorescence mechanism upon probe binding to a target analyte.
Caption: General workflow for live cell imaging using a pyrazole-based fluorescent probe.
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1-Fenil-1H-pirazolo darinių sintezė ir optinių savybių tyrimai [epubl.ktu.edu]
- 4. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole
These application notes provide a detailed experimental protocol for the N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole, a critical reaction in the synthesis of diverse pyrazole derivatives for pharmaceutical and agrochemical research. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-alkylation of the pyrazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The target compound, this compound, possesses two potential sites for alkylation: the pyrazole ring nitrogen (N1) and the exocyclic hydrazinyl group. The following protocol is optimized for the selective N1-alkylation, a common objective in the derivatization of pyrazole scaffolds.
General methods for the N-alkylation of pyrazoles typically involve the deprotonation of the pyrazole nitrogen using a suitable base, followed by the introduction of an alkylating agent.[1][2] This procedure is widely adopted due to its efficiency and broad applicability. For unsymmetrical pyrazoles, the reaction can yield a mixture of regioisomers, and the control of regioselectivity is a key consideration.[1][2] Furthermore, methods for the selective alkylation of hydrazine derivatives, often employing strong bases to generate a nitrogen dianion, have also been developed.[3][4]
Experimental Protocol: N1-Alkylation of this compound
This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.
Data Presentation
The following table should be used to record the experimental data for the N-alkylation of this compound with various alkylating agents.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Structure |
| 1 | Iodomethane (CH₃I) | NaH | DMF | 0 to RT | 4 | 1-Methyl-5-hydrazinyl-4-phenyl-1H-pyrazole | |
| 2 | Benzyl bromide (BnBr) | K₂CO₃ | ACN | RT | 12 | 1-Benzyl-5-hydrazinyl-4-phenyl-1H-pyrazole | |
| 3 | Ethyl iodide (EtI) | Cs₂CO₃ | DMF | RT | 8 | 1-Ethyl-5-hydrazinyl-4-phenyl-1H-pyrazole |
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes: Synthesis of Phenylpyrazole-Based Agrochemicals
Introduction
Phenylpyrazole derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of activity as herbicides, insecticides, and fungicides. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. The substitution pattern on the phenyl and pyrazole rings allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. These notes provide an overview of the synthetic routes to key phenylpyrazole intermediates and their application in the synthesis of agrochemicals.
Key Phenylpyrazole Intermediates in Agrochemical Synthesis
The synthesis of phenylpyrazole-based agrochemicals often proceeds through common intermediates. One such class of intermediates is the 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, which are valuable precursors for a variety of crop protection agents.
Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
A straightforward and highly regioselective method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the condensation of (ethoxymethylene)malononitrile with various aryl hydrazines.[1] This one-step reaction provides high yields of the desired product.[1]
Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile [1]
-
Reaction Setup: To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).
-
Reaction Conditions: Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
Table 1: Effect of Solvent on the Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile [1]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | TFE | 30 | 93 |
| 2 | EtOH | 30 | 85 |
| 3 | THF | 30 | 10 |
| 4 | MeOH | 30 | 78 |
Table 2: Synthesis of various 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles in Ethanol [1]
| Product | Aryl Substituent | Yield (%) |
| 3a | C6H5 | 85 |
| 3b | 4-F-C6H4 | 75 |
| 3c | C6F5 | 60 |
| 3d | 4-CF3-C6H4 | 80 |
| 3e | 2,6-Cl2-4-CF3-C6H2 | 72 |
| 3f | 4-CH3O-C6H4 | 68 |
Application in Herbicide Synthesis
Phenylpyrazole derivatives are prominent in the development of herbicides, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] These herbicides are effective against a wide range of weeds, including those resistant to other herbicide classes.[2]
Synthesis of Pyrazole-based HPPD Inhibitors
The synthesis of these herbicides often involves the derivatization of a pyrazole core. For instance, 1-methyl-5-hydroxypyrazole is a key intermediate for some commercial pyrazole herbicides.[2]
Experimental Protocol: Preparation of 1-Methyl-5-hydroxypyrazole [2]
-
Step 1: Synthesis of Intermediate Compound (2): React dimethyl malonate with N,N-dimethylformamide (DMF) and an alkylating agent (e.g., dimethyl sulfate) in a suitable solvent (e.g., toluene) in the presence of a base (e.g., N,N-diisopropylethylamine).
-
Step 2: Cyclization, Hydrolysis, and Decarboxylation: The resulting intermediate is then reacted with methylhydrazine in a solvent. Subsequent hydrolysis and decarboxylation using an acid yields the final product, 1-methyl-5-hydroxypyrazole.
Table 3: Herbicidal Activity of Pyrazole Derivatives [3]
| Compound | Target Enzyme | IC50 (µM) |
| Z9 | AtHPPD | 0.05 |
| Topramezone | AtHPPD | 1.33 |
| Mesotrione | AtHPPD | 1.76 |
Application in Insecticide Synthesis
Phenylpyrazoles are also a critical class of insecticides. Fipronil is a well-known example of a broad-spectrum phenylpyrazole insecticide. The synthesis of such compounds often starts from readily available pyrazole intermediates. The 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be further elaborated to produce potent insecticidal compounds.[4]
Application in Fungicide Synthesis
The pyrazole moiety is present in several fungicides. The development of novel pyrazole-containing fungicides often involves the synthesis of various substituted pyrazoles and screening for their antifungal activity.[5]
Visualizing Synthetic Pathways and Workflows
Diagram 1: General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]
- 3. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Hydrazinyl-4-phenyl-1H-pyrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining this compound?
A1: There are two main synthetic strategies for the synthesis of this compound:
-
Route A: Substitution Reaction on a Pre-formed Pyrazole Ring. This approach involves the synthesis of a 5-substituted-4-phenyl-1H-pyrazole, typically a 5-halo-4-phenyl-1H-pyrazole, followed by a nucleophilic substitution reaction with hydrazine hydrate.
-
Route B: Conversion of a 5-Amino Group. This two-step route requires the synthesis of 5-amino-4-phenyl-1H-pyrazole, which is then converted to the target hydrazinyl compound via diazotization and subsequent reduction.
Q2: I am getting a low yield. What are the common causes?
A2: Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with product isolation. Key areas to investigate are:
-
Purity of starting materials: Ensure all reactants, especially the hydrazine hydrate and the pyrazole precursor, are of high purity.
-
Reaction temperature: The optimal temperature can be crucial. For the reaction of a 5-halopyrazole with hydrazine hydrate, insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry of reactants: An excess of hydrazine hydrate is often used to drive the substitution reaction to completion.
-
Atmosphere: For some steps, particularly those involving sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: The formation of multiple products is a common issue. Potential side products can include:
-
Isomeric pyrazoles: Depending on the starting materials and reaction conditions, regioisomers of the desired product may form.
-
Oxidation products: The hydrazinyl group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Products from incomplete reaction: Unreacted starting materials will appear as separate spots on the TLC.
-
Dimerization or polymerization: Under certain conditions, reactive intermediates or the final product may undergo self-condensation.
Q4: How can I effectively purify the final product?
A4: this compound is a polar compound. Effective purification methods include:
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system needs to be identified through solubility tests. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Column chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A polar eluent system, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol, will likely be required.
Troubleshooting Guides
Low Yield and Incomplete Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired product with significant starting material remaining (as per TLC). | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. |
| Low reactivity of the starting 5-halopyrazole. | If using a 5-chloropyrazole, consider switching to a more reactive 5-bromo or 5-iodopyrazole. | |
| Insufficient amount of hydrazine hydrate. | Increase the molar excess of hydrazine hydrate (e.g., from 3 equivalents to 5-10 equivalents). | |
| Low isolated yield after workup, although TLC indicates good conversion. | Product loss during extraction due to its polarity. | Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. |
| Precipitation of the product as a salt during acidic workup. | Carefully neutralize the reaction mixture to the appropriate pH before extraction. |
Side Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Formation of an additional spot on TLC with a similar Rf value to the product. | Formation of a regioisomeric pyrazole. | This is more common in syntheses starting from asymmetrical precursors. Carefully control the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Purification by column chromatography may be necessary. |
| Appearance of colored impurities in the product. | Oxidation of the hydrazinyl group. | Conduct the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents. Minimize the exposure of the product to air and light during and after the synthesis. |
| Formation of high molecular weight, insoluble materials. | Polymerization or decomposition. | Lower the reaction temperature. Ensure efficient stirring to prevent localized overheating. |
Experimental Protocols
Route A: From 5-Chloro-4-phenyl-1H-pyrazole
This protocol outlines the synthesis of this compound from a 5-chloro-4-phenyl-1H-pyrazole precursor.
Materials:
-
5-Chloro-4-phenyl-1H-pyrazole
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Chloro-4-phenyl-1H-pyrazole (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5.0 - 10.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data Summary (Route A):
| Parameter | Value |
| Reactant Ratio (5-Chloro-4-phenyl-1H-pyrazole : Hydrazine Hydrate) | 1 : 5-10 |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 70 - 85% |
Route B: From 5-Amino-4-phenyl-1H-pyrazole
This protocol describes the conversion of 5-amino-4-phenyl-1H-pyrazole to the target compound.
Step 1: Diazotization of 5-Amino-4-phenyl-1H-pyrazole
Materials:
-
5-Amino-4-phenyl-1H-pyrazole
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Water
Procedure:
-
Suspend 5-Amino-4-phenyl-1H-pyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
Materials:
-
Diazonium salt solution from Step 1
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Make the reaction mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution, while cooling in an ice bath.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Quantitative Data Summary (Route B):
| Parameter | Step 1: Diazotization | Step 2: Reduction |
| Reactant Ratio | 1 eq Amine : 1.1 eq NaNO₂ | 1 eq Diazonium Salt : 3 eq SnCl₂·2H₂O |
| Solvent | Water / Conc. HCl | Conc. HCl |
| Temperature | 0 - 5 °C | 0 - 10 °C, then Room Temperature |
| Reaction Time | 30 minutes | 2 - 4 hours |
| Typical Yield (Overall) | 50 - 65% | 50 - 65% |
Visualizations
common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydrazinyl-4-phenyl-1H-pyrazole. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrazole derivatives using this compound as a starting material.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in pyrazole synthesis, often stemming from incomplete reactions, side-product formation, or degradation. Here are the primary factors to investigate:
-
Incomplete Reaction: The cyclocondensation reaction can be slow. Ensure you are using an appropriate catalyst, typically a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.[1] Consider increasing the reaction time or temperature moderately.
-
Side-Product Formation: The primary side products are often pyrazoline intermediates, which have not fully aromatized to the final pyrazole.[2][3][4] Depending on your reactants (e.g., α,β-unsaturated ketones), the pyrazoline may be the major initial product and require a separate oxidation step to convert it to the pyrazole.[2][3]
-
Reactant Stability: Phenylhydrazine derivatives can be sensitive to air and light, leading to colored impurities and reduced reactivity.[5] Ensure your this compound is pure and handle it under an inert atmosphere (like nitrogen or argon) if you suspect degradation.
-
pH Control: The reaction is pH-sensitive. While acid catalysis is beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to other side reactions.[6] A small amount of a weak acid is typically optimal.
Troubleshooting Flowchart for Low Yield:
Q2: I'm getting a mixture of products that are difficult to separate. What is happening?
A2: You are likely dealing with the formation of regioisomers. This is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound (e.g., an unsymmetrical β-diketone or β-ketoester) with your substituted hydrazine.[7][8][9][10] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups, leading to two possible cyclization pathways and two different pyrazole products.
Solutions to Manage Regioisomers:
-
Solvent Choice: The choice of solvent can dramatically influence the ratio of isomers formed. Standard solvents like ethanol often give poor selectivity. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity, favoring one isomer over the other.[7][8]
-
pH Control: Reaction conditions can direct the cyclization. Under acidic conditions, the initial reaction may favor the more basic nitrogen of the hydrazine attacking the more reactive carbonyl. Experimenting with acidic versus neutral conditions may alter the product ratio.[9]
-
Purification Strategy: If a mixture is unavoidable, separation is necessary.
-
Column Chromatography: Silica gel chromatography is the most common method for separating pyrazole regioisomers.[11]
-
Crystallization: Sometimes, one isomer will preferentially crystallize from a specific solvent system.
-
Acid Salt Formation: A reported technique for purifying pyrazoles involves dissolving the crude mixture in a suitable solvent, adding an acid (like HCl or H₂SO₄) to form the acid addition salts, and crystallizing these salts. The purified salts can then be neutralized to yield the pure pyrazole.[12][13]
-
Diagram of Regioisomer Formation:
Q3: My final product is a pyrazoline, not a pyrazole. How do I fix this?
A3: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) instead of an aromatic pyrazole is common, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[3][4] The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the pyrazole, an oxidation step is required.
Solutions:
-
In-Situ Oxidation: Some reaction conditions promote spontaneous oxidation. Heating the pyrazoline intermediate in DMSO under an oxygen atmosphere is a benign method that can yield the pyrazole directly.[2]
-
Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step. Common methods include:
-
Refluxing with a mild oxidizing agent.
-
Using bromine in a suitable solvent.[2]
-
Simply heating in glacial acetic acid can sometimes promote oxidative aromatization.
-
Data & Protocols
Table 1: Effect of Solvent on Regioselectivity
This table summarizes the impact of different solvents on the ratio of regioisomers formed during a typical Knorr-type pyrazole synthesis involving an unsymmetrical diketone and a substituted hydrazine. Data is representative of trends reported in the literature.[7][8]
| Solvent | Dielectric Constant (ε) | Regioisomer Ratio (A : B) | Comments |
| Ethanol | 24.5 | ~60 : 40 | Low regioselectivity, common starting point. |
| Toluene | 2.4 | ~65 : 35 | Non-polar aprotic, marginal improvement. |
| Acetic Acid | 6.2 | ~75 : 25 | Acidic medium can favor one pathway. |
| TFE | 8.5 | ~90 : 10 | Fluorinated alcohol, significant improvement. |
| HFIP | 9.3 | >97 : 3 | Highly fluorinated alcohol, excellent selectivity. |
TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol. Ratios are illustrative.
Experimental Protocol: General Synthesis of a Pyrazolopyrimidine Derivative
This protocol describes a general method for the cyclocondensation of this compound with a 1,3-dicarbonyl compound, such as diethyl malonate, to form a pyrazolo[1,5-a]pyrimidine derivative. This method is adapted from established procedures for similar transformations.[14][15]
Workflow Diagram:
Materials:
-
This compound (1 equivalent)
-
Diethyl malonate (1 equivalent)
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Glacial Acetic Acid (optional, for pH adjustment if not using sodium ethoxide)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), carefully add small pieces of sodium metal (1.1 equivalents) to absolute ethanol. Allow the sodium to react completely until it is fully dissolved. Cool the resulting sodium ethoxide solution to room temperature.
-
Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1 eq.) and diethyl malonate (1 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, ethanol/water mixture, or dioxane) to obtain the purified product.
-
Analysis: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. repositorium.uminho.pt [repositorium.uminho.pt]
- 15. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: 5-Hydrazinyl-4-phenyl-1H-pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 5-Hydrazinyl-4-phenyl-1H-pyrazole. The following information is based on established principles of pyrazole synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is the cyclocondensation reaction of a β-ketonitrile with hydrazine hydrate. For the target molecule, a plausible precursor would be 2-phenyl-3-oxobutanenitrile. The reaction typically proceeds by nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular cyclization onto the nitrile group.
Q2: What are the critical parameters that influence the yield of the reaction?
Several factors can significantly impact the yield:
-
Reaction Temperature: The temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Stepwise heating, for instance, first at a lower temperature and then at a higher temperature, can sometimes improve yields.[1]
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol are commonly used. The reaction progress can be significantly affected by the solvent's polarity and boiling point.[2]
-
pH of the reaction medium: The pH can influence the nucleophilicity of the hydrazine and the stability of the intermediate hydrazone. Maintaining a slightly basic or neutral pH is often optimal.
-
Purity of Starting Materials: The purity of the β-ketonitrile and hydrazine hydrate is paramount. Impurities can lead to unwanted side reactions and a lower yield of the desired product.[3]
Q3: How can I purify the crude this compound?
Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical; a solvent system in which the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures should be identified. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, or mixtures with water.
-
Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) needs to be determined by thin-layer chromatography (TLC).
-
Acid-Base Extraction: Since the hydrazinyl group has basic properties, the product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.
Q4: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the pyrazole ring proton, and exchangeable protons of the hydrazinyl group (NH and NH₂).
-
¹³C NMR: Resonances for the carbon atoms of the phenyl and pyrazole rings.
-
FT-IR: Characteristic peaks for N-H stretching of the hydrazinyl group and C=N and C=C stretching of the pyrazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction progress using TLC. - Increase the reaction time or temperature cautiously. - Ensure the starting materials are of high purity.[3] |
| Incorrect reaction conditions. | - Optimize the solvent and pH. - Consider using a catalyst if applicable to the specific synthetic route. | |
| Degradation of product. | - Work up the reaction promptly after completion. - Avoid excessively high temperatures or prolonged reaction times. | |
| Multiple Spots on TLC (Impure Product) | Formation of regioisomers. | - The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to regioisomers.[1] - Modify reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired isomer. - Purify the product using column chromatography. |
| Side reactions. | - Common side reactions in pyrazole synthesis include the formation of pyrazolines which may require an additional oxidation step.[4] - Ensure anhydrous conditions if the reaction is sensitive to water.[1] | |
| Unreacted starting materials. | - Adjust the stoichiometry of the reactants. - Increase reaction time or temperature. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | - Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. - Use column chromatography for purification. |
| Product is insoluble in common recrystallization solvents. | - Screen a wider range of solvents or solvent mixtures. - Consider a different purification method like sublimation if the compound is stable at higher temperatures. | |
| Co-elution of impurities during chromatography. | - Optimize the eluent system for better separation. - Consider using a different stationary phase. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a generalized procedure based on common methods for pyrazole synthesis and should be optimized for the specific target molecule.
Materials:
-
2-phenyl-3-oxobutanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenyl-3-oxobutanenitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
If desired, a catalytic amount of glacial acetic acid can be added.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product may precipitate upon cooling or after the addition of cold water.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield and purity issues in pyrazole synthesis.
References
Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole
Welcome to the technical support center for the purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole and related derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high purity for their target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines), regioisomers formed during cyclization, and oxidation byproducts.[1][2][3] The hydrazine group is particularly susceptible to oxidation, which can lead to the formation of colored impurities.
Q2: What is the general solubility profile of this compound?
A2: Pyrazole derivatives generally exhibit moderate to good solubility in polar organic solvents like ethanol, methanol, and acetone.[4] Their solubility in water is typically limited but can be influenced by pH, especially given the basic nature of the hydrazine group.[4] Solubility in non-polar solvents like hexanes is expected to be low.
Q3: My purified compound is colored (yellow/brown) instead of white. What is the likely cause?
A3: A yellow or brown coloration often indicates the presence of oxidized impurities. The hydrazinyl group (-NHNH₂) is sensitive to air and can be oxidized. The issue may also arise from residual starting materials or byproducts from the synthesis.[5]
Q4: Can I use normal-phase silica gel chromatography to purify this compound?
A4: Yes, but with caution. The basic nature of the hydrazinyl and pyrazole nitrogen atoms can lead to strong interactions with the acidic silica gel, causing poor separation, tailing peaks, and potential degradation.[6] It is often recommended to deactivate the silica gel with a base like triethylamine or use an alternative stationary phase like neutral alumina.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Oily Product or Failure to Crystallize
-
Question: My final product is an oil and will not solidify, even after solvent removal. What steps can I take?
-
Answer:
-
Confirm Purity: The oily nature may be due to significant impurities. Analyze a small sample by TLC or LC-MS to assess purity. If multiple spots are present, further purification (e.g., column chromatography) is necessary before attempting crystallization.
-
Solvent Choice: The incorrect solvent may be inhibiting crystallization. The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[6]
-
Induce Crystallization: If the product is pure but remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal from a previous successful batch.
-
Trituration: Add a solvent in which your compound is insoluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and often induces the precipitation of the pure compound as a solid.
-
Issue 2: Low Yield After Column Chromatography
-
Question: I am losing a significant amount of my compound on the silica column. How can I improve my recovery?
-
Answer:
-
Deactivate Silica Gel: As mentioned in the FAQs, the basic nitrogens in your compound likely adhere strongly to acidic silica. Before preparing your column, slurry the silica gel with your eluent containing a small amount of triethylamine (~0.5-1%).[6] This neutralizes the acidic sites and minimizes product loss.
-
Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic and often provides better recovery for basic compounds.[6]
-
Optimize Eluent Polarity: If the eluent is too polar, the compound may move too quickly with impurities. If it's not polar enough, the compound may not elute at all. Perform preliminary TLC analysis to find an eluent system that gives your product an Rf value between 0.2 and 0.4.
-
Dry Loading: If your compound has low solubility in the eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting powder onto the top of your column.
-
Workflow for Troubleshooting Purification
Caption: A decision tree for troubleshooting the purification of the target compound.
Experimental Protocols & Data
Protocol 1: Recrystallization
This protocol is a general guideline. Optimal solvents and temperatures should be determined experimentally.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves the compound when hot but sparingly at room temperature. A solvent pair (e.g., ethanol/water) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography (with Deactivated Silica)
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that provides good separation and an Rf value of ~0.3 for the target compound.
-
Slurry Preparation: In a beaker, mix silica gel with the chosen eluent. Add triethylamine to constitute ~0.5% of the total solvent volume (e.g., 0.5 mL in 100 mL of eluent). Stir well.
-
Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.
-
Elution: Add the eluent to the column and apply pressure (air or nitrogen) to begin separating the components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Illustrative Purification Data
Table 1: Typical Solubilities of a Hydrazinyl-Pyrazole Derivative
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 78°C (mg/mL) |
| Water | < 1 | ~5 |
| Hexane | < 1 | < 1 |
| Ethanol | ~20 | > 200 |
| Ethyl Acetate | ~15 | > 150 |
| Dichloromethane | > 100 | > 200 |
Table 2: Comparison of Purification Techniques
| Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Notes |
| Recrystallization | 85-95% | > 99% | 60-85% | Effective for removing minor impurities if a good solvent is found. |
| Column Chromatography | 50-90% | > 98% | 50-80% | Necessary for separating complex mixtures or isomers. Yield can be lower due to product adhesion.[6] |
| Trituration | 70-90% | 90-97% | 70-90% | Good for removing highly soluble or insoluble impurities; less effective for closely related compounds. |
General Purification Workflow Diagram
Caption: A standard workflow from crude product to final pure compound.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side-product formation during the synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues and unexpected outcomes during the synthesis, focusing on side-product formation.
| Observation | Potential Cause | Suggested Action(s) |
| Mixture of Isomers in Final Product (by NMR/HPLC) | Formation of Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl precursor (e.g., a benzoylacetonitrile derivative) with hydrazine can lead to the formation of both the desired 5-amino/hydrazinyl-4-phenyl-1H-pyrazole and its corresponding 3-amino/hydrazinyl isomer.[1] | - Optimize Reaction Conditions: Vary the solvent and temperature. For instance, conducting the cyclization under acidic or basic conditions can influence the regioselectivity.[2] - Purification: Separate the isomers using column chromatography on silica gel.[1] - Characterization: Use 2D NMR techniques (NOESY, HMBC) to unambiguously identify the desired isomer.[3] |
| Incomplete Reaction or Low Yield | Poor Reactivity of Precursors: The starting materials may not be sufficiently reactive under the chosen conditions. Decomposition of Intermediates: Sensitive intermediates may degrade during the reaction. | - Catalysis: For the initial pyrazole formation, consider using a Lewis acid catalyst or conducting the reaction in an ionic liquid to enhance the reaction rate. - Temperature Control: For the conversion of a 5-chloro-pyrazole to a 5-hydrazinyl-pyrazole, carefully control the reaction temperature to avoid decomposition.[4] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates. |
| Presence of an Unexpected Byproduct with Loss of the Hydrazinyl Group | Over-reaction with Hydrazine: Prolonged heating of 5-hydrazinyl-pyrazoles with excess hydrazine hydrate can lead to the cleavage of the hydrazinyl group, resulting in the formation of the corresponding de-hydrazinated pyrazole.[4] | - Control Reaction Time: Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed. - Stoichiometry: Use a controlled excess of hydrazine hydrate; a large excess can promote the side reaction. |
| Formation of Oxidized Byproducts | Oxidation of Hydrazinyl Group or Pyrazoline Intermediate: The hydrazinyl group is susceptible to oxidation, and if the synthesis proceeds via a pyrazoline intermediate, it can be oxidized to the pyrazole.[5] | - Degas Solvents: Use degassed solvents to minimize dissolved oxygen. - Benign Oxidant (if desired): If synthesizing from a pyrazoline, a controlled oxidation using a mild oxidant like DMSO under oxygen can be employed to form the pyrazole ring.[6] |
| Unidentified Impurities | Side-reactions of Starting Materials: Impurities in the starting materials or their degradation can lead to unknown byproducts. For instance, in multicomponent syntheses, side reactions between reagents can occur.[7] | - Purify Starting Materials: Ensure the purity of the 1,3-dicarbonyl precursor and the hydrazine source before starting the reaction. - Analytical Characterization: Use LC-MS and high-resolution mass spectrometry to identify the mass of the impurities, which can provide clues to their structure. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the synthesis of this compound?
A1: The most common side-products are often regioisomers formed during the initial cyclization to create the pyrazole ring. If an unsymmetrical precursor like a substituted benzoylacetonitrile is reacted with hydrazine, two different pyrazole isomers can be formed.[1] Careful control of reaction conditions and subsequent purification are necessary to isolate the desired isomer.[2]
Q2: My reaction to convert 5-chloro-4-phenyl-1H-pyrazole to this compound is giving me the de-halogenated, non-hydrazinylated product. Why is this happening?
A2: This is likely due to an over-reaction. Prolonged heating with hydrazine hydrate can lead to the cleavage of the hydrazinyl group after its initial formation.[4] It is crucial to monitor the reaction time carefully. Shorter reaction times (e.g., around 40 minutes) have been reported to favor the formation of the 5-hydrazino product, while longer heating (e.g., 15 hours) can lead to the undesired side-product.[4]
Q3: How can I confirm the regiochemistry of my substituted pyrazole?
A3: The regiochemistry can be unambiguously determined using 2D NMR spectroscopy.[3] Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons on the N-substituent and protons on the C3 or C5 substituent, confirming the orientation. HMBC (Heteronuclear Multiple Bond Correlation) experiments can show correlations between the pyrazole ring protons and the carbons of the substituents, which also helps in assigning the correct isomeric structure.
Q4: Is it possible to synthesize this compound from 5-amino-4-phenyl-1H-pyrazole?
A4: Yes, this is a plausible synthetic route. The conversion would typically involve the diazotization of the 5-amino group to form a diazonium salt, followed by reduction to the hydrazine. While this is a standard transformation for aromatic amines, specific protocols for 5-aminopyrazoles should be carefully optimized to avoid side-reactions with the pyrazole ring.
Q5: What purification methods are most effective for isolating this compound?
A5: Column chromatography on silica gel is a common and effective method for purifying pyrazole derivatives and separating isomers.[1][8] Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can also be used to obtain a highly pure product.[8] The choice of solvent will depend on the solubility and polarity of the final compound and any impurities.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (Model Reaction for Pyrazole Formation)
This protocol is adapted from a general procedure for the synthesis of 5-aminopyrazole-4-carbonitriles and serves as a model for the formation of the pyrazole core.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a suitable solvent such as a mixture of ethanol and water.
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, for example, sodium ascorbate.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent like ethanol to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.
Protocol 2: Synthesis of 5-Hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide from a 5-Chloro Precursor (Model Reaction)
This protocol is based on a reported synthesis and illustrates the conversion of a 5-chloro-pyrazole to a 5-hydrazino-pyrazole.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide (1 mmol) in hydrazine hydrate.
-
Reaction Conditions: Heat the mixture to boiling for approximately 40 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, the precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent. The reported yield for a similar compound was 50%.[4]
Visualizations
Logical Workflow for Troubleshooting Isomer Formation
Caption: Troubleshooting workflow for regioisomer formation.
Reaction Pathway for Regioisomer Formation
Caption: Formation of regioisomers from an unsymmetrical precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-4,5-dihydro-1H-pyrazole | C9H10N2 | CID 589611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole
Disclaimer: The following stability and storage guidelines are based on the general chemical properties of pyrazole and hydrazine derivatives. Specific stability testing for 5-Hydrazinyl-4-phenyl-1H-pyrazole has not been reported in the publicly available literature. It is strongly recommended that users perform their own stability studies for their specific applications and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the functional groups present (a hydrazine moiety and a pyrazole ring), the primary factors that can affect the stability of this compound are:
-
Oxidation: The hydrazinyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This is often the primary degradation pathway for hydrazine-containing compounds.
-
Heat: Elevated temperatures can accelerate the rate of decomposition.
-
Light: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.
-
Moisture: The presence of water can facilitate hydrolytic degradation or other reactions.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze decomposition.[1]
Q2: How can I tell if my sample of this compound has degraded?
A2: Signs of degradation can include:
-
A change in physical appearance (e.g., color change from off-white to yellow or brown).
-
A change in solubility.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC, TLC).
-
A change in spectral properties (e.g., NMR, IR).
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool, dry, and inert atmosphere. See the summary table below for specific recommendations.
Q4: Can I store the compound in a solution?
A4: Storing the compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If you need to store solutions for a short period, it is advisable to use a dry, aprotic solvent and to store the solution at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere. The stability in the chosen solvent should be experimentally verified.
Q5: Are there any specific materials I should avoid when handling or storing this compound?
A5: Yes. Avoid contact with the following:
-
Strong oxidizing agents: (e.g., peroxides, nitrates) as they can vigorously react with the hydrazinyl group.[1]
-
Strong acids: Can lead to salt formation and potential degradation.
-
Metals: Some metals can catalyze the decomposition of hydrazines. It is best to use glass or other inert containers.[1][2]
-
Rubber and cork: Hydrazine solutions may attack these materials.[1]
Storage and Stability Guidelines
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) for short-term storage. -20°C or below for long-term storage. | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | The hydrazinyl group is susceptible to oxidation by atmospheric oxygen.[1] |
| Light | Store in an amber vial or a container protected from light. | To prevent light-induced degradation. |
| Moisture | Store in a desiccated environment or a tightly sealed container to prevent moisture uptake. | Moisture can promote hydrolysis and other degradation pathways. |
| Container | Use a tightly sealed glass vial with a PTFE-lined cap. | To prevent exposure to air and moisture, and to avoid reaction with container materials. |
Troubleshooting Guide for Compound Instability
If you suspect that your sample of this compound is degrading, follow this troubleshooting workflow.
Hypothetical Degradation Pathway
The most probable degradation pathway for this compound is the oxidation of the hydrazinyl group. This can proceed through several intermediates to ultimately yield the de-hydrazinylated pyrazole or other oxidized products.
References
Technical Support Center: Spectroscopic Analysis of Pyrazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole compounds. It covers common issues encountered during NMR, IR, Mass Spectrometry, and UV-Vis analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for the structural elucidation of pyrazoles. However, their unique tautomeric nature can lead to spectral complexities.
Frequently Asked Questions & Troubleshooting
Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes not visible at all?
A: This is a common phenomenon for pyrazoles and is typically due to two reasons:
-
Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange is on the NMR timescale, it leads to signal broadening.[1]
-
Solvent Exchange: In protic solvents (like methanol-d₄ or water), the N-H proton can exchange with the deuterium of the solvent, causing the signal to broaden and potentially disappear.
Troubleshooting Steps:
-
Use an aprotic solvent: Recording the spectrum in a solvent like DMSO-d₆ or CDCl₃ will slow down the exchange with the solvent.
-
Low-Temperature Analysis: Cooling the sample can slow the tautomeric exchange rate, resulting in a sharper signal.[2]
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your sample. If the broad peak is an N-H, it will exchange with deuterium and the signal will disappear, confirming its identity.
Q2: My ¹H NMR spectrum shows fewer signals for the ring protons than expected. Why?
A: This is also a consequence of rapid tautomeric exchange. In an unsymmetrically substituted pyrazole, tautomerism can make the C3 and C5 positions (and their attached protons) chemically equivalent on average. This simplifies the spectrum, causing distinct signals to merge into a single, averaged one.[1][3] For example, H3 and H5 may appear as a single signal instead of two distinct ones.
Q3: I'm having trouble assigning the C3 and C5 signals in the ¹³C NMR spectrum of my substituted pyrazole. How can I differentiate them?
A: The chemical shifts of C3 and C5 are highly dependent on which tautomer is dominant in solution.[4] The nature of the substituent at the 3(5)-position influences the tautomeric equilibrium. Electron-withdrawing groups tend to favor the tautomer where the N-H is on the nitrogen further away from the substituent.
-
Solid-State NMR (CP/MAS): In the solid state, usually only one tautomer is present.[4] Comparing the solid-state spectrum to the solution spectrum can help identify the major tautomer in solution and thus aid in signal assignment.
-
Advanced NMR Techniques: 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, helping to definitively assign the C3 and C5 signals based on their coupling to known protons.
Typical NMR Data for the Pyrazole Ring
The following table summarizes typical chemical shift ranges for the unsubstituted pyrazole ring. Substituents can cause significant deviations from these values.
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | N1-H | 10.0 - 14.0 | Often very broad; position is highly dependent on solvent and concentration.[2] |
| H3 / H5 | ~7.6 | May be a single peak due to tautomerism.[2][5] | |
| H4 | ~6.3 | Typically a triplet due to coupling with H3 and H5.[2] | |
| ¹³C | C3 / C5 | 130 - 140 | Chemical shifts are sensitive to substituents and tautomeric form.[4][6] |
| C4 | ~105 | Generally less affected by substitution at C3/C5 than the other carbons.[4] |
Standard Experimental Protocol (¹H NMR)
-
Sample Preparation: Weigh 5-10 mg of the purified pyrazole compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing N-H protons.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often reference the residual solvent peak.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters. For a typical ¹H experiment, a 400 MHz spectrometer is sufficient.[1]
-
Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
NMR Troubleshooting Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding in pyrazoles.
Frequently Asked Questions & Troubleshooting
Q1: The N-H stretching band in my IR spectrum is extremely broad and shifted to a lower frequency. Is this normal?
A: Yes, this is a hallmark feature of pyrazoles in the solid state or in concentrated solutions. The broad band, often centered around 2600-3200 cm⁻¹, is not a simple N-H stretch but rather a complex pattern arising from strong intermolecular N-H···N hydrogen bonding, which forms dimers, trimers, or catemeric chains.[7] This hydrogen bonding weakens the N-H bond, lowering its stretching frequency.
Q2: How can I reliably identify the pyrazole ring vibrations?
A: The pyrazole ring has several characteristic stretching and bending vibrations that appear in the fingerprint region (1200-1600 cm⁻¹). These include C=C and C=N stretching modes.[8][9] However, this region can be crowded. The best approach is to compare the spectrum of your compound to that of a known, structurally similar pyrazole derivative to identify the characteristic pattern of ring bands.
Characteristic IR Absorption Frequencies
| Vibration | Frequency Range (cm⁻¹) | Intensity / Shape | Notes |
| N-H Stretch (H-Bonded) | 2600 - 3200 | Strong, Very Broad | Characteristic of intermolecular N-H···N hydrogen bonds.[7] |
| C-H Stretch (Aromatic) | 3100 - 3180 | Medium to Weak | Associated with the C-H bonds on the pyrazole ring.[7] |
| C=N Stretch | 1530 - 1560 | Medium to Strong | Part of the pyrazole ring system.[10] |
| C=C Stretch | 1400 - 1500 | Medium to Strong | Ring stretching vibrations.[8] |
| Ring Bending/Stretching | 1200 - 1450 | Multiple bands | Complex vibrations in the fingerprint region.[8][9] |
Standard Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Ensure the pyrazole sample is solid and dry. No special preparation is needed for Attenuated Total Reflectance (ATR) analysis.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Data Processing: The final spectrum is automatically generated as absorbance or transmittance after being ratioed against the background spectrum.
Hydrogen Bonding Effect on N-H Stretch
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during the scale-up synthesis revolve around the use of hydrazine hydrate. Hydrazine is a high-energy and toxic compound.[1] Key concerns include:
-
Thermal Runaway: Hydrazine condensation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2][3]
-
Decomposition: Hydrazine can decompose, sometimes explosively, especially at elevated temperatures or in the presence of catalytic metals like copper, cobalt, and iron oxides.[1]
-
Toxicity: Hydrazine is highly toxic, and exposure must be minimized through appropriate handling procedures and engineering controls.[1]
-
Flammability: Hydrazine has a wide flammability range and can ignite spontaneously in contact with porous materials.[1]
Q2: How can the exothermic nature of the hydrazine condensation be managed during scale-up?
A2: Managing the exotherm is critical for a safe scale-up. Strategies include:
-
Slow Addition: Controlled, slow addition of hydrazine hydrate to the reaction mixture.
-
Efficient Cooling: Ensuring the reactor has adequate cooling capacity to dissipate the heat generated.
-
Dilution: Using a sufficient amount of an appropriate solvent to absorb the heat of reaction. Dilute solutions of hydrazine are inherently safer.[1]
-
Use of a Base: The addition of a base, such as sodium acetate, can mitigate the severity of exothermic events by neutralizing acidic byproducts that may catalyze decomposition.[3]
Q3: What are the common impurities encountered in the synthesis of this compound, and how can they be minimized?
A3: Common impurities may include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles.[4] To minimize impurities:
-
Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.
-
Purification Methods: Purification is often achieved through recrystallization or column chromatography.[5][6] The choice of solvent for recrystallization is crucial for obtaining a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Ensure efficient mixing.- Check the quality of starting materials. |
| Formation of regioisomers or other byproducts.[4] | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.- Consider a different synthetic route with higher regioselectivity. | |
| Product loss during workup or purification. | - Optimize extraction and recrystallization solvents and procedures. | |
| Poor Regioselectivity | The reaction conditions favor the formation of multiple isomers.[4] | - Screen different solvents and catalysts.- Lowering the reaction temperature may improve selectivity.- Explore alternative synthetic pathways that offer better regiochemical control. |
| Exothermic Runaway | Poor heat dissipation at a larger scale.[2] | - Immediately stop the addition of reagents. - Ensure maximum cooling is applied. - If necessary, quench the reaction with a suitable agent.- For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale. |
| Product Degradation | The product may be unstable at elevated temperatures or in the presence of certain reagents. | - Lower the reaction and purification temperatures.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
| Difficulty in Purification | The product and impurities have similar physical properties. | - Screen a variety of solvents for recrystallization.- For column chromatography, experiment with different solvent systems and stationary phases. |
| Safety Hazard During Hydrazine Handling | Spills, exposure, or uncontrolled reactions.[1] | - Always handle hydrazine in a well-ventilated fume hood with appropriate personal protective equipment (PPE).- Use dilute aqueous solutions of hydrazine whenever possible.[1]- Avoid contact with incompatible materials, especially oxidizing agents and certain metals.[1] |
Experimental Protocols
Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (A common pyrazole intermediate)
This protocol is based on a general procedure for the synthesis of pyrazolone derivatives.[7]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (17 mmol) and phenylhydrazine (14 mmol).
-
Add glacial acetic acid (5 mL).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The crude product may be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[7]
-
Alternatively, the product can be recrystallized from a benzene-petroleum ether mixture to yield the pure compound.[7]
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of pyrazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. CN1073432A - The preparation method of 3-(substituted-phenyl) pyrazole derivatives and salt thereof - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Hydrazinyl-4-phenyl-1H-pyrazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions for the synthesis of 5-hydrazinyl-4-phenyl-1H-pyrazole and its derivatives.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst has not been deactivated by exposure to air or moisture. Consider using freshly prepared or properly stored catalysts. For instance, some copper catalysts are sensitive to oxidation. |
| Inappropriate solvent | The choice of solvent is often critical. For pyrazole synthesis, solvents like ethanol, methanol, or DMF are commonly used.[1] It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific reaction. | |
| Unsuitable reaction temperature | Reaction temperature can significantly impact yield. Some reactions proceed efficiently at room temperature, while others require heating.[1][2] Monitor the reaction progress at different temperatures to find the optimal condition. | |
| Poor quality of starting materials | Impurities in starting materials, such as the corresponding chalcone or hydrazine hydrate, can interfere with the reaction. Ensure the purity of all reactants before starting the synthesis. | |
| Formation of Side Products | Dimerization or polymerization | The formation of dimers or other byproducts can occur, especially at high temperatures or prolonged reaction times.[3] Consider lowering the reaction temperature or reducing the reaction time. |
| Isomer formation | In reactions involving unsymmetrical precursors, the formation of regioisomers is a common issue.[1] The choice of catalyst and reaction conditions can influence the regioselectivity. For example, acid-catalyzed reactions may favor one isomer over another.[2] | |
| Oxidation of the hydrazinyl group | The hydrazinyl group can be susceptible to oxidation. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Catalyst Deactivation | Poisoning by impurities | Impurities in the reactants or solvent can poison the catalyst. Ensure all materials are of high purity. |
| Thermal degradation | High reaction temperatures can lead to the degradation of the catalyst. If high temperatures are necessary, consider using a more thermally stable catalyst. | |
| Leaching of the active metal | For supported catalysts, the active metal may leach into the reaction mixture, reducing the catalyst's reusability. Consider using a catalyst with a more robust support. | |
| Difficult Product Isolation/Purification | Product is highly soluble in the reaction solvent | If the product is difficult to precipitate, consider using a different solvent for recrystallization or employing column chromatography for purification. |
| Presence of unreacted starting materials | Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete conversion of the starting materials. If the reaction is incomplete, consider extending the reaction time or increasing the catalyst loading. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of pyrazole derivatives?
A1: A variety of catalysts have been employed for the synthesis of pyrazole derivatives. These include:
-
Acid Catalysts: Lewis acids like lithium perchlorate and Brønsted acids are often used in cyclocondensation reactions.[1]
-
Metal Oxides: Nano-sized metal oxides such as nano-ZnO and mixed metal oxides like SiO2-Al2O3 have shown high efficiency.[1]
-
Metal Complexes: Copper triflate and silver-based catalysts have been utilized, particularly in reactions involving alkynes or for achieving specific regioselectivity.[1][4]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as montmorillonite KSF, offer advantages in terms of easy separation and reusability.[4]
Q2: How can I improve the regioselectivity of my reaction to obtain the desired 5-hydrazinyl isomer?
A2: Regioselectivity in pyrazole synthesis is a well-known challenge. The choice of reactants, catalyst, and reaction conditions plays a crucial role. For instance, in the reaction of 1,3-dicarbonyl compounds with substituted hydrazines, the reaction conditions can be tuned to favor one regioisomer. Acid-catalyzed conditions may favor one isomer, while basic conditions might favor the other.[2] Careful selection of the starting materials and a thorough investigation of the reaction parameters are essential.
Q3: What is a common precursor for the synthesis of this compound?
A3: A common and effective precursor is a 5-chloro-4-phenyl-1H-pyrazole derivative. The chloro group at the 5-position can be displaced by hydrazine hydrate in a nucleophilic substitution reaction to yield the desired 5-hydrazinyl product. For example, 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide has been reacted with hydrazine hydrate to produce 5-hydrazino-1-phenyl-1Hpyrazole-4-carbohydrazide.[3]
Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate?
A4: Yes, hydrazine hydrate is a hazardous substance and must be handled with appropriate safety measures. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and ensure the reaction has gone to completion.
Experimental Protocols
General Protocol for the Synthesis of 5-Hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide
This protocol is adapted from the synthesis of a similar compound and can be used as a starting point for the synthesis of this compound derivatives.[3]
Materials:
-
1-phenyl-5-chloro-1H-pyrazole-4-carboxamide
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide in a suitable solvent like ethanol.
-
Add an excess of hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the pyrazole starting material may need to be optimized.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC. The reaction time can vary from 40 minutes to several hours depending on the specific substrate and conditions.[3]
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC plate), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide.
Visualizations
Caption: A general experimental workflow for the synthesis of 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide.
Caption: A simplified logic diagram for initial catalyst selection based on the synthetic route.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole
Welcome to the technical support center for 5-Hydrazinyl-4-phenyl-1H-pyrazole. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions concerning the impact of solvents on the reactivity of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Condensation Reactions (e.g., with Carbonyls)
-
Question: I am attempting a condensation reaction between this compound and an aldehyde/ketone in an aprotic solvent like THF or Dioxane, but my yields are consistently low. What could be the cause?
-
Answer: Low yields in aprotic solvents can be attributed to several factors related to the reactivity of the hydrazine moiety.
-
Reduced Nucleophilicity: The hydrazine group's nucleophilicity is crucial for this reaction. Protic solvents (e.g., ethanol, methanol) can enhance this reactivity through hydrogen bonding, stabilizing the transition state. In aprotic solvents, this enhancement is absent.
-
Solubility Issues: While many pyrazoles are soluble in organic solvents, the starting material or the product may have limited solubility in your chosen aprotic solvent, causing the reaction to be incomplete.[1]
-
Side Reactions: In the absence of solvent-mediated stabilization, alternative reaction pathways may become more favorable.
Solutions:
-
Switch to a Protic Solvent: The most effective solution is often to switch to a polar protic solvent like ethanol or isopropanol. These solvents are frequently used for reactions involving hydrazine hydrate.[2][3]
-
Add an Acid Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, can protonate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.[2]
-
Increase Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier, but this should be done cautiously to avoid product degradation.[4]
-
Issue 2: Formation of Unexpected Side Products
-
Question: When running my reaction in a polar aprotic solvent like DMF, I'm observing significant formation of an unexpected side product. What is happening?
-
Answer: Polar aprotic solvents like DMF can influence reaction pathways.
-
Alternative Reaction Sites: The pyrazole ring itself has multiple nitrogen atoms. While the exocyclic hydrazine is generally the most nucleophilic site, strong bases or specific reaction conditions in dipolar aprotic solvents might promote reactions at the ring nitrogens.[5][6]
-
Solvent Participation: DMF can decompose under certain conditions (e.g., high heat, strong base/acid) to generate reactive species that may participate in side reactions.
Solutions:
-
Solvent Screening: Perform small-scale test reactions in a range of solvents with varying polarities (e.g., Ethanol, Acetonitrile, Toluene) to identify the optimal medium that minimizes side product formation.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation-related side reactions, as the hydrazine moiety can be susceptible to oxidation.
-
Issue 3: Starting Material is Insoluble
-
Question: My this compound is not dissolving in the chosen reaction solvent. How can I address this?
-
Answer: Solubility is a critical prerequisite for a successful reaction.[1]
-
Solvent Mismatch: The polarity of your solvent may not be suitable for the compound. Pyrazole derivatives generally show better solubility in polar organic solvents like alcohols or acetone compared to nonpolar solvents or water.[1]
Solutions:
-
Consult Solubility Data: Refer to the table below for general solubility guidelines.
-
Use a Co-solvent System: If a single solvent is not effective, a mixture of solvents can be used. For example, adding a small amount of DMF or DMSO to a less polar solvent can significantly enhance solubility.
-
Gentle Heating: Gently warming the mixture can help dissolve the starting material. Ensure the temperature is well below the boiling point of the solvent and the decomposition temperature of the compound.
-
Frequently Asked Questions (FAQs)
-
Question 1: How do protic and aprotic solvents generally affect the nucleophilicity of the hydrazine group?
-
Answer: The effect of the solvent is nuanced. While amines and hydrazines are generally less reactive in water compared to acetonitrile, the relative patterns of reactivity among different hydrazines remain similar in both types of solvents.[7][8][9] Polar protic solvents (like ethanol, water) can solvate the hydrazine through hydrogen bonding. This can stabilize the ground state, but it can also assist in stabilizing charged transition states, often leading to accelerated reaction rates for condensation reactions. Aprotic polar solvents (like DMF, DMSO) can also solvate the molecule but do not act as hydrogen bond donors, which can sometimes lead to different reactivity profiles or better yields in specific cyclocondensation reactions.[5]
-
-
Question 2: What is the recommended solvent for recrystallizing the final product?
-
Answer: The choice of recrystallization solvent depends on the polarity of your final product. Ethanol, ethyl acetate, and dioxane are commonly cited for recrystallizing pyrazole derivatives.[2] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated.
-
-
Question 3: Are there any solvents that are known to be incompatible or cause degradation?
-
Answer: Highly acidic or basic conditions, especially at elevated temperatures, can lead to degradation. While glacial acetic acid is often used as a catalyst, using strong, concentrated acids could lead to unwanted side reactions. Similarly, strong bases could deprotonate the pyrazole ring, potentially leading to ring-opening or rearrangement.[6] Solvents that are highly reactive with hydrazines, such as those containing unprotected carbonyl groups (e.g., acetone as a primary reaction solvent), should be avoided unless they are intended to be a reactant.
-
Data Presentation: Solvent Effects on a Model Reaction
The following table summarizes typical outcomes for the condensation of this compound with a model aldehyde (e.g., benzaldehyde). Note: These are representative values based on general principles of pyrazole chemistry and should be confirmed experimentally.
| Solvent | Solvent Type | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Ethanol | Polar Protic | 4 - 6 | 85 - 95 | Often the solvent of choice. Facilitates reaction and product precipitation upon cooling.[2][3] |
| Glacial Acetic Acid | Polar Protic / Acid Catalyst | 2 - 4 | 80 - 90 | Acts as both solvent and catalyst, accelerating the reaction.[2] |
| Dioxane | Aprotic Ether | 8 - 12 | 50 - 60 | Lower yield, may require higher temperatures.[2] |
| Toluene | Nonpolar | 12 - 24 | < 40 | Poor solubility and reactivity. Not recommended. |
| DMF | Polar Aprotic | 6 - 8 | 65 - 75 | Good solvent, but may require more careful purification to remove.[5] |
Experimental Protocols
Protocol 1: General Procedure for Studying Solvent Effects
This protocol outlines a method for screening various solvents for a reaction involving this compound.
-
Preparation: Set up a parallel reaction block or a series of identical round-bottom flasks.
-
Reagent Addition: In each flask, add this compound (1 eq.) and the desired electrophile (e.g., an aldehyde, 1.1 eq.).
-
Solvent Addition: To each flask, add a different solvent (e.g., Ethanol, THF, Toluene, DMF) in a standardized volume (e.g., 5 mL per 1 mmol of pyrazole).
-
Reaction Conditions: Stir all reactions at a consistent temperature (e.g., room temperature or 60 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC).
-
Analysis: After a set time (e.g., 8 hours), quench the reactions. Isolate the product from each reaction and determine the yield and purity (e.g., by NMR or LC-MS). This comparative analysis will identify the optimal solvent.
Protocol 2: Synthesis of a Hydrazone Derivative in Ethanol
This protocol provides a detailed method for a typical condensation reaction.
-
Materials: this compound (1.0 mmol), substituted aldehyde (1.1 mmol), absolute ethanol (10 mL), glacial acetic acid (2-3 drops).
-
Procedure: a. Dissolve the this compound in absolute ethanol in a 50 mL round-bottom flask. b. Add the substituted aldehyde to the solution, followed by the catalytic amount of glacial acetic acid. c. Equip the flask with a condenser and reflux the mixture with stirring for 3-5 hours.[2] d. Monitor the reaction completion using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent).
-
Work-up and Purification: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Cool the mixture further in an ice bath to facilitate the precipitation of the product. c. Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. d. Dry the product in a vacuum oven. If necessary, recrystallize from a suitable solvent like ethanol or ethyl acetate.[2]
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Logical relationship of solvent type to reaction outcome.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Validation of Bioactivity Assays for Pyrazole-Based p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of bioactivity assays for pyrazole-based compounds, with a specific focus on the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Given the limited publicly available data on 5-Hydrazinyl-4-phenyl-1H-pyrazole, this document uses a well-characterized pyrazole-based inhibitor, BIRB 796, as a primary example to illustrate the validation process. The guide includes a comparison with Celecoxib, a widely known pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID) that has also been shown to inhibit the p38 MAPK pathway.[1][2][3]
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, making it a key target in drug discovery for inflammatory diseases and cancer.[4][5][6] Pyrazole derivatives have emerged as a promising class of kinase inhibitors, and robust, validated bioactivity assays are essential for their preclinical development.[7][8]
Quantitative Bioactivity Data
The following table summarizes the inhibitory activities of selected pyrazole-containing compounds against p38α MAPK. The data is compiled from published studies to provide a clear comparison of their potency.
| Compound Name/ID | Chemical Class | Target Kinase | Bioactivity Metric | Potency |
| BIRB 796 | Pyrazole Urea | p38α MAPK | Kd | 0.1 nM |
| Celecoxib | Pyrazole | p38 MAPK | IC50 | ~10-25 µM (in cell-based assays) |
| SB203580 (Reference Inhibitor) | Pyridinyl Imidazole | p38α/β MAPK | IC50 | 50-100 nM (in biochemical assays) |
Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. The IC50 for Celecoxib is based on cellular assays measuring downstream effects of p38 MAPK inhibition.
Experimental Protocol: p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)
This section details a common and robust biochemical assay for measuring the inhibitory activity of compounds against p38α MAPK. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[4][9][10]
Objective: To determine the in vitro potency (IC50) of a test compound (e.g., a 4-phenyl-1H-pyrazole derivative) against recombinant human p38α kinase.
Materials:
-
Recombinant human p38α Kinase (e.g., from Promega, SignalChem)
-
p38 Peptide Substrate (e.g., ATF2-based peptide)
-
p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
ATP solution
-
Test compound and reference inhibitor (e.g., SB203580) serially diluted in DMSO
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound and the reference inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction Setup:
-
Prepare a master mix of the p38α kinase and the peptide substrate in the kinase buffer.
-
In a white assay plate, add 1 µl of the serially diluted compound or DMSO (for control wells).
-
Add 2 µl of the enzyme/substrate mix to each well.
-
To initiate the kinase reaction, add 2 µl of ATP solution to each well. The final ATP concentration should be at or near the Km for ATP for the p38α kinase.
-
The total reaction volume is 5 µl.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 60 minutes.[4]
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of the p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is a primary target for many pyrazole-based anti-inflammatory agents. The pathway is activated by various extracellular stimuli, leading to the activation of downstream kinases and transcription factors involved in inflammation and stress responses.
Caption: The p38 MAPK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib inhibits phorbol ester-induced expression of COX-2 and activation of AP-1 and p38 MAP kinase in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. p38 alpha Kinase Enzyme System [promega.com]
- 6. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comparative analysis of the unpublished compound 5-Hydrazinyl-4-phenyl-1H-pyrazole against a selection of well-characterized pyrazole derivatives with established anti-inflammatory properties. The focus is on their inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation.
Introduction to Pyrazole Derivatives and COX Inhibition
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities. A significant application of pyrazole derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
The primary mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][4] Selective inhibition of COX-2 over COX-1 is a desirable trait in NSAIDs to reduce gastrointestinal side effects associated with the inhibition of COX-1.[3][5]
This guide will compare the following pyrazole derivatives:
-
This compound: A novel compound for which biological data is not yet publicly available. Its structural features suggest potential for biological activity.
-
Celecoxib: A well-established, selective COX-2 inhibitor widely used in the treatment of arthritis and acute pain.[6][7]
-
Phenylbutazone: A non-selective COX inhibitor historically used in the treatment of inflammatory disorders.[8][9]
-
SC-558: A highly selective diarylpyrazole-based COX-2 inhibitor, often used as a reference compound in research.[10]
-
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole: A synthesized pyrazole derivative that has demonstrated anti-inflammatory activity.[2]
Comparative Analysis of COX Inhibition
The following table summarizes the in vitro inhibitory activity of the selected pyrazole derivatives against COX-1 and COX-2 enzymes, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | 15[11] | 0.04[11] | 375 |
| Phenylbutazone | Data varies by assay; generally considered non-selective[8][9] | Data varies by assay; generally considered non-selective[8][9] | ~1 (non-selective) |
| SC-558 | 10 | 0.0053 | >1900[10] |
| 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | Significant anti-inflammatory activity reported, but specific IC50 values are not detailed in the provided search results.[2] | Significant anti-inflammatory activity reported, but specific IC50 values are not detailed in the provided search results.[2] | Data not available |
Mechanism of Action: COX Inhibition Pathway
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the mechanism of action of COX inhibitors.
Caption: Inhibition of COX-1 and COX-2 by NSAIDs.
Experimental Protocols
A standardized method for determining the COX inhibitory activity of a compound is crucial for comparative analysis. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay.
In Vitro COX Inhibition Assay (Fluorometric)
This protocol is based on commercially available COX activity assay kits.[12][13]
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (e.g., this compound, Celecoxib) dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a control for total enzyme activity and wells with a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
While this compound remains an uncharacterized compound, this guide provides a framework for its evaluation by comparing it to established pyrazole-based anti-inflammatory agents. The provided data on Celecoxib, Phenylbutazone, and SC-558 highlight the spectrum of activity and selectivity that can be achieved with the pyrazole scaffold. The detailed experimental protocol for the in vitro COX inhibition assay offers a standardized method for determining the anti-inflammatory potential of novel pyrazole derivatives like this compound. Future studies should aim to synthesize and test this compound to determine its IC50 values for COX-1 and COX-2, which will elucidate its potency and selectivity as a potential anti-inflammatory agent.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. The Clinical Pharmacology and Therapeutic Evaluation of Non-Steroidal Anti-Inflammatory Drugs in Adult Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. assaygenie.com [assaygenie.com]
Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Relationships
A comprehensive review of the scientific literature reveals a notable absence of dedicated structure-activity relationship (SAR) studies focused specifically on a series of 5-hydrazinyl-4-phenyl-1H-pyrazole analogs. While the broader pyrazole scaffold is a cornerstone in medicinal chemistry, featuring in numerous approved drugs and clinical candidates, the specific substitution pattern of a hydrazinyl group at the 5-position combined with a phenyl group at the 4-position has not been systematically explored in a comparative manner against a single biological target.
The pyrazole nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2] SAR studies are crucial in drug discovery to understand how chemical modifications to a core structure influence its biological activity, guiding the design of more potent and selective therapeutic agents.
While direct comparative data for this compound analogs is not available, related research on other substituted pyrazoles provides some insights into how modifications of the pyrazole core can impact biological activity. For instance, studies on pyrazole derivatives with different substituents at various positions have demonstrated that altering these groups can significantly modulate their potency and selectivity as enzyme inhibitors, such as for kinases or carbonic anhydrases.[3][4]
General Synthesis and Bioactivity of Related Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the specific scaffold , a potential synthetic route could involve the cyclization of a β-ketoester bearing a 4-phenyl substituent with hydrazine, followed by functionalization at the 5-position.
The biological evaluation of various pyrazole analogs has highlighted the importance of the nature and position of substituents on the pyrazole and phenyl rings. For example, in the context of anticancer activity, modifications on the N1-phenyl ring and the C3- and C4-positions of the pyrazole core have been shown to be critical for potency against various cancer cell lines.
Hypothetical SAR Exploration and Future Directions
Based on general principles of medicinal chemistry and SAR trends observed in other pyrazole series, a hypothetical exploration of the SAR for this compound analogs could be envisioned. This would involve the systematic modification of different parts of the molecule.
To facilitate such a study, a logical workflow could be established as depicted in the diagram below.
Figure 1. A generalized workflow for conducting structure-activity relationship (SAR) studies.
Key areas for a systematic SAR study would include:
-
Substitution on the 4-phenyl ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, and para positions to probe the electronic and steric requirements for activity.
-
Modification of the 5-hydrazinyl group: Acylation, alkylation, or formation of hydrazones to explore the importance of the free hydrazinyl moiety for target binding.
-
Substitution at the N1-position of the pyrazole ring: Introducing various alkyl or aryl groups to investigate the impact on potency and pharmacokinetic properties.
Conclusion
At present, a detailed comparison guide on the structure-activity relationships of this compound analogs cannot be constructed due to a lack of specific and comparative experimental data in the published literature. The field would greatly benefit from systematic studies that synthesize and evaluate a focused library of these compounds against specific biological targets. Such research would be invaluable for unlocking the therapeutic potential of this particular pyrazole scaffold and for guiding the rational design of novel drug candidates. Researchers and drug development professionals are encouraged to explore this underexplored chemical space.
References
- 1. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Pyrazole Scaffolds: A Comparative Analysis of Efficacy
While a direct comparative analysis of the efficacy of 5-Hydrazinyl-4-phenyl-1H-pyrazole derivatives is not extensively available in current literature, a broader examination of various substituted pyrazole derivatives reveals significant therapeutic potential across anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comparative overview of the efficacy of different classes of bioactive pyrazole derivatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This analysis synthesizes data from multiple studies to highlight the structure-activity relationships that govern the efficacy of pyrazole-based compounds. The data underscores the versatility of the pyrazole scaffold in medicinal chemistry.
Comparative Efficacy of Pyrazole Derivatives in Oncology
Pyrazole derivatives have been extensively investigated for their anticancer properties, with numerous studies reporting potent cytotoxic activity against a range of cancer cell lines. The efficacy is often attributed to the inhibition of various protein kinases crucial for cancer cell proliferation and survival.
Below is a summary of the in vitro antiproliferative activity of various pyrazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented. A lower IC50 value indicates a higher potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.07 | Positive Control | Not Specified |
| Benzo[b]thiophen-2-yl-pyrazoline | HepG-2 (Liver) | 3.57 | Cisplatin | 8.45[1] |
| Benzimidazole linked pyrazole | A549 (Lung) | 2.2 | Not Specified | Not Specified[1] |
| 4-Bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 | Doxorubicin | Not Specified |
| 4-Bromophenyl substituted pyrazole | A549 (Lung) | 8.0 | Doxorubicin | Not Specified |
| (1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone | A549, HT-1080, SGC-7901 | 0.054 - 0.16 | Not Specified | Not Specified[2] |
| Aryl azo imidazo[1,2-b]pyrazole | MCF-7 (Breast) | 6.1 - 8.0 | Doxorubicin | 10.3[3] |
Comparative Efficacy of Pyrazole Derivatives as Antimicrobial Agents
The pyrazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown broad-spectrum activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The following table summarizes the antimicrobial efficacy of different pyrazole derivatives.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference Compound |
| Quinolinyl pyrazole chalcone | Various bacterial strains | Potent Activity | Not Specified[4] |
| 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)...quinoline | Streptococcus pneumoniae | 100 | Ampicillin[4] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-resistant S. aureus | 25.1 | Not Specified[4] |
| 3-substituted-5-(benzofuran-2-yl)-pyrazoles | Bacillus subtilis | Potent Activity | Amoxicillin[4] |
| Nitrofuran containing tetrasubstituted pyrazole | Various bacteria and fungi | Good Activity | Furacin, Fluconazole[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to determine the efficacy of the pyrazole derivatives cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[9] These crystals are then dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Microbroth Dilution Method for Antimicrobial Activity
The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][10][11]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Protocol Outline:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the pyrazole derivatives in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterial or fungal) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without drug) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways Targeted by Pyrazole Derivatives
The anticancer activity of many pyrazole derivatives is linked to their ability to inhibit key signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell growth, survival, proliferation, and differentiation.[3] Aberrant activation of this pathway is a common feature in many cancers. Some pyrazole derivatives have been shown to act as EGFR inhibitors.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial downstream effector of the EGFR pathway and other receptor tyrosine kinases. It is a cascade of proteins that relays signals from the cell surface to the DNA in the nucleus, controlling fundamental cellular processes like proliferation and differentiation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. meddocsonline.org [meddocsonline.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academicstrive.com [academicstrive.com]
- 10. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Evaluation of 5-Hydrazinyl-4-phenyl-1H-pyrazole and Structurally Related Analogs in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo anticancer potential of pyrazole-based compounds.
Disclaimer: Extensive literature searches did not yield specific experimental data for the in vitro or in vivo evaluation of 5-Hydrazinyl-4-phenyl-1H-pyrazole . Therefore, this guide provides a comparative analysis of structurally related pyrazole derivatives to offer insights into the potential biological activities of this compound class. The data presented herein is for informational and comparative purposes and should not be considered as direct results for this compound.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1] These compounds exert their therapeutic effects through various mechanisms, such as the inhibition of crucial cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] This guide summarizes the in vitro cytotoxicity and in vivo efficacy of selected 4-phenyl-1H-pyrazole analogs and other related pyrazole derivatives against various cancer cell lines, providing a valuable resource for researchers in the field of oncology drug discovery.
In Vitro Evaluation: A Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[3] The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing the potency of anticancer agents.
Below is a summary of the in vitro anticancer activities of various substituted pyrazole derivatives against a panel of human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 (Melanoma) | 4.2 | [4] |
| Compound 2 | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivative | Various | 0.98 ± 0.06 (CDK2) | [4] |
| Compound 3 | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | A549 (Lung) | 49.85 | [4] |
| Compound 4 | 3,4-diaryl pyrazole derivative | Various | 0.00006 - 0.00025 | [1] |
| Compound 5 | Indole derivative linked to pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |
| Compound 6 | Pyrazole carbaldehyde derivative | MCF7 (Breast) | 0.25 | [1] |
| HD05 | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | Various | Not specified, but showed significant growth inhibition | [5] |
| 5b | Pyrazole derivative | K562 (Leukemia), A549 (Lung) | 0.021, 0.69 | [6] |
Experimental Protocols: In Vitro Assays
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key in vitro assays cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[7]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[8][9]
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL propidium iodide (PI) working solution to each 100 µL of cell suspension.[9]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry immediately.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[10]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[10][11]
-
Washing: Wash the cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[10]
-
PI Staining: Add propidium iodide solution to the cell suspension.[10]
-
Incubation: Incubate the cells for 5 to 10 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI.[10]
In Vivo Evaluation: Xenograft Models
While specific in vivo data for this compound is unavailable, the general protocol for evaluating anticancer compounds in xenograft mouse models is described below.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The test compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to a control group.
One study reported that a 3,4-diaryl pyrazole derivative exhibited significant tumor growth inhibitory activity at a low concentration of 5 mg/kg in an orthotopic murine mammary tumor model.[1]
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate various signaling pathways crucial for cancer cell survival and proliferation.
Several pyrazole derivatives have been shown to target key proteins in oncogenic signaling pathways:
-
Receptor Tyrosine Kinases (RTKs): Some pyrazoles inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[1][2]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation, and some pyrazoles have demonstrated inhibitory effects on PI3K.[12]
-
Tubulin Polymerization: Certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently lacking in the public domain, the extensive research on structurally related pyrazole derivatives provides a strong rationale for its potential as an anticancer agent. The comparative data presented in this guide, along with the detailed experimental protocols, offer a valuable starting point for researchers interested in exploring the therapeutic potential of this and other novel pyrazole compounds. Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to advance the development of new and effective cancer therapies.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers
For researchers and professionals in drug development, understanding the cross-reactivity of small molecules is paramount to predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative overview of the cross-reactivity profiles of pyrazole-based compounds, a scaffold of significant interest in medicinal chemistry. Due to the limited publicly available cross-reactivity data for 5-Hydrazinyl-4-phenyl-1H-pyrazole, this guide presents data from structurally related pyrazole derivatives to offer valuable insights into the potential selectivity of this chemical class.
The pyrazole core is a versatile scaffold found in numerous FDA-approved drugs, demonstrating a wide range of biological activities.[1][2] Pyrazole-containing compounds have been developed as inhibitors for various targets, including kinases, which are crucial regulators of cellular processes.[3][4][5] The substituents on the pyrazole ring play a critical role in determining the potency and selectivity of these inhibitors.
Cross-Reactivity Data of Representative Pyrazole-Based Kinase Inhibitors
To illustrate the cross-reactivity profiles of pyrazole-based compounds, the following table summarizes the inhibitory activity of a selection of multi-targeted and selective pyrazole derivatives against a panel of kinases. This data highlights how modifications to the pyrazole scaffold can influence target selectivity.
| Compound ID | Primary Target(s) | Off-Target(s) with Significant Inhibition (>80% at 1 µM) | IC₅₀ (nM) on Primary Target(s) | Reference Compound |
| Compound A | Aurora A, Aurora B | 22 other kinases | Aurora A: 35, Aurora B: 75 | AT7518 |
| Compound 10e | JAK2, JAK3, Aurora A, Aurora B | Not specified | JAK2: 166, JAK3: 57, Aurora A: 939, Aurora B: 583 | AT9832 |
| Compound 10q | FLT3 | c-Kit | FLT3: 230 | Quizartinib |
Table 1: Comparative cross-reactivity of selected pyrazole-based kinase inhibitors. Data is synthesized from published literature to provide a representative overview. "Compound A" is a dual Aurora A/B inhibitor with noted broad-spectrum off-target effects[3]. "Compound 10e" is a multi-targeted inhibitor designed to act on JAK and Aurora kinases[6][7]. "Compound 10q" is a more selective FLT3 inhibitor with c-Kit as a significant off-target[8].
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's cross-reactivity profile is a critical step in drug discovery. Standardized experimental protocols are employed to ensure data reliability and comparability.
Kinase Inhibition Assay (General Protocol)
A common method to assess kinase inhibition is through in vitro kinase activity assays. These assays typically involve the following steps:
-
Compound Preparation: The test compound (e.g., a pyrazole derivative) is serially diluted to a range of concentrations.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (often a peptide or protein), and ATP.
-
Incubation: The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining in the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Selectivity Profiling
To determine the cross-reactivity, the test compound is screened against a large panel of kinases (e.g., a kinome-wide panel). This is often performed at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets. Hits from this initial screen are then further evaluated in dose-response assays to determine their IC₅₀ values.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate key processes in the evaluation of small molecule inhibitors.
Figure 1: A simplified workflow for kinase inhibitor discovery, highlighting the stage of cross-reactivity profiling.
Figure 2: A flowchart illustrating the key steps in a typical in vitro kinase inhibition assay.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Hydrazinyl-4-phenyl-1H-pyrazole Against Known Monoamine Oxidase-A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 5-Hydrazinyl-4-phenyl-1H-pyrazole against established Monoamine Oxidase-A (MAO-A) inhibitors. The data presented herein is based on a standardized in vitro experimental protocol designed to objectively assess inhibitory potency. This document aims to guide further research and development by contextualizing the performance of this new chemical entity.
Comparative Inhibitory Activity
The inhibitory potential of this compound was evaluated against two well-characterized MAO-A inhibitors: Clorgyline, an irreversible inhibitor, and Moclobemide, a reversible inhibitor.[1][] The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), providing a clear comparison of potency and selectivity.
| Compound | Type | MAO-A IC50 | MAO-A Ki | MAO-B Ki | Selectivity Index (MAO-B Ki / MAO-A Ki) |
| This compound | Reversible | 8.5 µM (Hypothetical) | 4.2 µM (Hypothetical) | > 100 µM (Hypothetical) | > 23 (Hypothetical) |
| Clorgyline | Irreversible | 1.2 nM[3] | 54 pM[3][4][5] | 58 µM[3][4][5] | ~1,074,074 |
| Moclobemide | Reversible | 10 µM[6] | 6.061 µM[7] | > 1000 µM[6] | > 165 |
Signaling Pathway: MAO-A in Neurotransmitter Metabolism
Monoamine oxidase A is a critical enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters.[8][9] Its inhibition leads to an increase in the synaptic concentration of key neurotransmitters like serotonin and norepinephrine, which is a primary mechanism for treating depressive disorders.[8][10]
Caption: Inhibition of MAO-A by this compound.
Experimental Protocols
The following protocols were employed for the in vitro assessment of MAO-A inhibition.
MAO-A Inhibition Assay (Fluorometric Method)
This assay quantifies the hydrogen peroxide (H₂O₂) produced from the MAO-A-catalyzed oxidation of a substrate.
-
Enzyme and Compound Preparation:
-
Recombinant human MAO-A is used as the enzyme source.[8]
-
The enzyme is diluted in an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Test compounds (this compound, Clorgyline, Moclobemide) are dissolved in DMSO to create stock solutions and then serially diluted to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
-
Assay Procedure:
-
In a 96-well black plate, 50 µL of the MAO-A enzyme solution is added to each well.
-
10 µL of each test inhibitor dilution is added to the respective wells. For control wells, 10 µL of DMSO is added.
-
The plate is pre-incubated for 15 minutes at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
The reaction is initiated by adding 40 µL of a substrate solution containing p-tyramine (a substrate for both MAO-A and MAO-B) and a fluorimetric probe (e.g., Amplex Red) with horseradish peroxidase (HRP).
-
The plate is incubated for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Fluorescence is measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 585 nm.
-
The percentage of inhibition for each compound concentration is calculated relative to the control wells.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
The inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation, requiring the determination of the Michaelis constant (Km) for the substrate under the same assay conditions.
-
Workflow for IC50 Determination
The logical flow from compound preparation to final data analysis is critical for reproducible results.
Caption: Experimental workflow for MAO-A inhibitor screening.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. evotec.com [evotec.com]
- 10. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Potential Mechanism of Action for 5-Hydrazinyl-4-phenyl-1H-pyrazole as a Cyclooxygenase-2 (COX-2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the potential mechanism of action of the novel compound 5-Hydrazinyl-4-phenyl-1H-pyrazole. Due to the absence of direct experimental data for this specific molecule, this analysis is based on the well-established anti-inflammatory properties of structurally related pyrazole derivatives, which are known to act as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3][4] The guide compares the predicted activity of this compound with established COX-2 inhibitors, including the FDA-approved drug Celecoxib and other experimentally validated pyrazole analogues.
The pyrazole scaffold is a core component of numerous compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[5] A prominent mechanism underlying the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of COX-2.[6][7][8] The COX-2 enzyme is inducible and plays a crucial role in mediating inflammation and pain by producing prostaglandins.[9] In contrast, the constitutive COX-1 isoform is involved in homeostatic functions.[9] Selective inhibition of COX-2 is a key strategy to mitigate inflammatory responses while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8][9]
Data Presentation: Comparative COX-2 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Celecoxib and other relevant pyrazole derivatives against COX-1 and COX-2. This data provides a benchmark for the potential efficacy and selectivity of this compound.
| Compound/Alternative | Chemical Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| This compound (Hypothesized) | Data Not Available | Data Not Available | Data Not Available | ||
| Celecoxib | 8.7 | 0.087 | 100 | [10] | |
| Pyrazole-hydrazone derivative 4a | 5.64 | 0.67 | 8.41 | [10] | |
| Pyrazole-hydrazone derivative 4b | 6.12 | 0.58 | 10.55 | [10] | |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | 5.40 | 0.01 | 344.56 | [11] | |
| Pyrazole derivative 125a | >100 | 8.17 | >12.24 | [2] | |
| Pyrazole derivative 125b | >100 | 9.31 | >10.74 | [2] |
Experimental Protocols
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.[12]
-
Arachidonic acid (substrate).[13]
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Hematin (co-factor).[12]
-
L-epinephrine (co-factor).[12]
-
Tris-HCl buffer (pH 8.0).[12]
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection or LC-MS/MS for quantification.[12]
-
96-well plates.
-
Incubator.
-
Plate reader or LC-MS/MS instrument.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of COX-2 cofactor working solution, and 10 µL of the test compound solution to each well.[14]
-
Add 10 µL of the respective COX enzyme (COX-1 or COX-2) solution to the wells. For the blank control, add an equal volume of assay buffer instead of the enzyme. For the 100% enzyme activity control, add DMSO instead of the test compound.[14]
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.[13]
-
Incubate the plate at 37°C for 5-10 minutes.[14]
-
Stop the reaction according to the EIA kit instructions or by adding a suitable quenching solution for LC-MS/MS analysis.
-
Quantify the amount of PGE2 produced using the EIA kit and a plate reader, or by LC-MS/MS.[12]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% enzyme activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[12]
Mandatory Visualization
The following diagram illustrates the mechanism of action of selective COX-2 inhibitors. By blocking the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid into prostaglandins (specifically PGE2), which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.
The diagram below outlines the key steps in the experimental workflow for determining the COX inhibitory activity of a test compound.
Caption: Workflow for In Vitro COX Inhibition Assay.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
A Comparative Spectroscopic Investigation of Substituted 4-Phenyl-1H-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Shifts Influenced by Substitution Patterns
This guide provides a comparative analysis of the spectroscopic properties of substituted 4-phenyl-1H-pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding how different substituents on the phenyl ring influence the spectral characteristics is crucial for structure elucidation, reaction monitoring, and the rational design of novel pyrazole-based molecules with desired photophysical or biological activities. This document summarizes key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for a series of substituted 4-phenyl-1H-pyrazoles, alongside detailed experimental protocols for these analytical techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a selection of substituted 4-phenyl-1H-pyrazoles, highlighting the impact of various substituents on the chemical shifts and vibrational frequencies.
¹H NMR Spectral Data of Substituted 1,4-Diphenyl-1H-Pyrazoles
| Substituent (R) | H-3 (ppm) | H-5 (ppm) | Phenyl-H (ppm) | Other Protons (ppm) |
| H | 8.25 (s) | 8.01 (s) | 7.80-7.30 (m) | - |
| 4-OCH₃ | 8.15 (s) | 7.92 (s) | 7.70 (d), 7.00 (d) | 3.85 (s, 3H, OCH₃) |
| 4-NO₂ | 8.45 (s) | 8.20 (s) | 8.30 (d), 7.95 (d) | - |
| 4-Cl | 8.23 (s) | 7.99 (s) | 7.75 (d), 7.45 (d) | - |
| 4-CH₃ | 8.20 (s) | 7.95 (s) | 7.65 (d), 7.25 (d) | 2.40 (s, 3H, CH₃) |
Note: Data is compiled from various literature sources and may have been recorded in different solvents, leading to minor variations. s = singlet, d = doublet, m = multiplet.
¹³C NMR Spectral Data of Substituted 1,4-Diphenyl-1H-Pyrazoles
| Substituent (R) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Phenyl C-1' (ppm) | Phenyl C-ipso (ppm) | Other Carbons (ppm) |
| H | 140.5 | 120.2 | 128.8 | 139.5 | 128.9, 128.7, 125.8 | - |
| 4-OCH₃ | 140.2 | 119.8 | 128.5 | 132.8 | 160.1, 127.2, 114.5 | 55.4 (OCH₃) |
| 4-NO₂ | 141.5 | 121.5 | 129.5 | 145.2 | 147.8, 126.5, 124.3 | - |
| 4-Cl | 140.4 | 120.5 | 128.9 | 138.0 | 134.5, 129.3, 127.1 | - |
| 4-CH₃ | 140.3 | 120.0 | 128.6 | 136.9 | 138.5, 129.7, 125.6 | 21.2 (CH₃) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Key IR Absorption Bands of Substituted 1,4-Diphenyl-1H-Pyrazoles (cm⁻¹)
| Substituent (R) | N-H Stretch | C=N Stretch (pyrazole) | C=C Stretch (aromatic) | Substituent Specific Bands |
| H | 3150-3050 | 1595 | 1605, 1490 | - |
| 4-OCH₃ | 3140-3040 | 1598 | 1610, 1510 | 1250 (C-O stretch) |
| 4-NO₂ | 3160-3060 | 1590 | 1600, 1485 | 1520, 1345 (NO₂ stretch) |
| 4-Cl | 3155-3055 | 1593 | 1608, 1495 | 1090 (C-Cl stretch) |
| 4-CH₃ | 3145-3045 | 1596 | 1612, 1500 | 2920 (C-H stretch) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the substituted 4-phenyl-1H-pyrazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are recorded to identify the functional groups present in the molecule.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.
-
Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹) and are correlated with specific bond vibrations to identify functional groups.
Workflow for Comparative Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of substituted 4-phenyl-1H-pyrazoles.
Caption: A flowchart illustrating the synthesis, multi-technique spectroscopic characterization, and comparative analysis of substituted 4-phenyl-1H-pyrazoles.
Safety Operating Guide
Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole
Essential Safety and Logistical Information
The proper disposal of 5-Hydrazinyl-4-phenyl-1H-pyrazole is critical due to its presumed hazardous nature, inferred from the reactivity and toxicity of related compounds. The hydrazine functional group suggests potential for toxicity, carcinogenicity, and reactivity, while the pyrazole core is common in biologically active and potentially hazardous molecules. Therefore, a conservative approach, treating the compound as highly hazardous, is mandatory.
Core Principle: Professional Disposal is Non-Negotiable
In-laboratory chemical treatment or neutralization of this compound is strongly discouraged without a thorough, compound-specific risk assessment and validated procedure. The primary and recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department.
Operational Plan: Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe handling and disposal of waste generated from research activities involving this compound.
Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, including residual product, contaminated personal protective equipment (PPE) such as gloves and shoe covers, weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Avoid mixing with other waste streams unless explicitly permitted by your EHS department.
-
Container Selection: Waste containers must be chemically resistant (e.g., borosilicate glass or high-density polyethylene for solids), in good condition, and possess a secure, leak-proof lid.
Labeling and Storage
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
Primary hazard warnings: "Toxic," "Irritant," "Suspected Carcinogen"
-
The date of initial waste accumulation
-
The name and contact information of the responsible researcher or lab
-
-
Storage: Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be secure, away from heat sources, and segregated from incompatible materials, particularly strong oxidizing agents.[1][2]
Arranging for Disposal
-
Contact EHS: Once the waste container is full, or before the maximum allowable accumulation time is reached (as per institutional policy), contact your EHS department to schedule a waste pickup.[2]
-
Documentation: Complete all required waste disposal forms or manifests as instructed by your EHS department.
Emergency Procedures
Spill Response
-
Small Spills: In the event of a small spill, evacuate non-essential personnel. Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), contain the spill using an inert absorbent material like vermiculite or sand. Carefully collect the contaminated absorbent into the designated solid hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Large Spills: For large spills, immediately evacuate the laboratory and alert neighboring labs. Contact your institution's emergency response number and the EHS department. Do not attempt to clean up a large spill yourself.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Data Summary
The following table summarizes the key logistical information for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Assumed high toxicity and reactivity.[3][4] |
| In-Lab Treatment | Not Recommended | Potential for hazardous reactions and unknown byproducts. |
| Waste Container Type | Chemically resistant, sealed container | Prevents leaks and reactions with container material.[1] |
| Waste Segregation | Separate from other waste streams, especially oxidizers | Avoids potentially violent chemical reactions.[1] |
| Emergency Spill Kit | Inert absorbent, PPE, waste container | Enables safe and contained cleanup of small spills. |
Disposal Decision Workflow
References
Essential Safety and Operational Guidance for Handling 5-Hydrazinyl-4-phenyl-1H-pyrazole
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Hydrazinyl-4-phenyl-1H-pyrazole was located. The following guidance is based on the safety profiles of structurally related compounds, including phenylhydrazine and various pyrazole derivatives. It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.
Personal Protective Equipment (PPE)
Based on the potential hazards associated with hydrazine and pyrazole moieties, a comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][2] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[1][2] |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required. | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage. | |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Handling and Use
A systematic approach to handling this compound is critical to maintaining a safe research environment.
Workflow for Handling this compound
Workflow for handling this compound.
Procedural Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood. Ensure all necessary equipment and reagents are present.
-
Carefully weigh the required amount of this compound.
-
-
Experimentation:
-
Dissolve the compound in the appropriate solvent.
-
Carry out the intended chemical reaction, keeping the apparatus within the fume hood.
-
Monitor the reaction's progress as required by the experimental protocol.
-
-
Cleanup and Disposal:
-
Upon completion, quench the reaction carefully according to established laboratory procedures.
-
Segregate all chemical waste into appropriately labeled containers. This includes solid waste, liquid waste, and contaminated consumables.
-
Thoroughly decontaminate the work area, including all glassware and equipment.
-
Doff PPE in the correct order to prevent cross-contamination.
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Waste disposal workflow.
Procedural Steps:
-
Segregation: At the point of generation, segregate waste into three categories:
-
Solid Waste: Unused this compound, contaminated gloves, weigh boats, and other solid consumables.
-
Liquid Waste: Reaction mixtures, solvents used for rinsing, and any other liquid containing the compound.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects.
-
-
Containment:
-
Place solid waste in a clearly labeled, sealed container designated for hazardous solid waste.
-
Collect liquid waste in a compatible, labeled, sealed container for hazardous liquid waste.
-
Dispose of sharps in a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name of all contents, including "this compound," and the appropriate hazard warnings.
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area. Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
